Ophiopogonin C
描述
属性
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXIQHTUNGFJIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ophiopogonin C' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19057-67-1 | |
| Record name | Ophiopogonin C' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 240 °C | |
| Record name | Ophiopogonin C' | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ophiopogonin C literature review of pharmacological effects
An In-depth Technical Guide on the Pharmacological Effects of Ophiopogonin C
Introduction
This compound is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1], a plant widely used in traditional Chinese medicine.[2] This document provides a comprehensive review of the current scientific literature on the pharmacological effects of this compound, with a focus on its anti-cancer, anti-fibrotic, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.
Pharmacological Effects
Research has highlighted several key therapeutic areas where this compound shows potential. These include oncology, and the treatment of radiation-induced tissue injury.
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against human tumor cell lines. In vitro studies have established its ability to inhibit the proliferation of cancer cells, suggesting its potential as a therapeutic agent in oncology.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MG-63 | Osteosarcoma | 19.76 | [1] |
| SNU387 | Hepatocellular Carcinoma | 15.51 | [1] |
Experimental Protocol: In Vitro Cytotoxicity Assay
The cytotoxic activity of this compound was determined using a standard cell viability assay.
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Cell Lines: Human osteosarcoma (MG-63) and human hepatocellular carcinoma (SNU387) cells were used.
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Treatment: Cells were cultured and exposed to varying concentrations of this compound for a specified period (e.g., 48 or 72 hours).
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Assay: A cell proliferation assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, was performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
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Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) was calculated from the dose-response curve.
Anti-Fibrotic and Anti-Inflammatory Activity
This compound has been investigated for its protective effects against radiation-induced pulmonary fibrosis, a serious complication of thoracic radiotherapy.[2] The compound ameliorates fibrosis by reducing inflammation, oxidative stress, and collagen deposition.
Experimental Protocol: Murine Model of Radiation-Induced Pulmonary Fibrosis
A study utilized a well-established animal model to investigate the efficacy of this compound.
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Animal Model: C57BL/6 mice were used for the study.
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Induction of Fibrosis: A single dose of 12-Gy whole thoracic radiation was administered to the mice to induce lung injury and subsequent fibrosis.
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Experimental Groups: The mice were randomly divided into several groups: a control group, a radiation-only group, and radiation groups treated with this compound, dexamethasone (B1670325) (a standard steroid therapy), or a combination of dexamethasone and cephalexin.
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Treatment Regimen: this compound was administered daily via gavage for four weeks.
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Outcome Measures: The study assessed several endpoints, including:
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Mortality rates.
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Lung histology to evaluate the degree of inflammation and fibrosis (using the Ashcroft scoring system).
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Collagen deposition, measured by the hydroxyproline (B1673980) (Hyp) content in lung tissue.
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Levels of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1).
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Activity of antioxidant enzymes, specifically Superoxide Dismutase (SOD).
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Quantitative Data: Effects of this compound on Pulmonary Fibrosis Markers
| Parameter | Radiation-Only Group | This compound Group | P-value | Reference |
| Inflammation Score | 9.58 ± 0.58 | 7.17 ± 0.52 | < 0.001 | |
| Hydroxyproline (Hyp) Content (μg/ml) | 1.29 ± 0.1 | 0.98 ± 0.14 | 0.082 |
The study found that this compound treatment significantly reduced the mortality rate in irradiated mice and decreased the accumulation of inflammatory cells and fibroblasts. It also inhibited collagen deposition and increased the activity of the antioxidant enzyme SOD.
Signaling Pathway: Anti-Fibrotic Mechanism of this compound
The protective effects of this compound against radiation-induced pulmonary fibrosis are mediated through a multi-target mechanism. Radiation exposure leads to oxidative stress and the release of pro-inflammatory and pro-fibrotic cytokines. This compound counteracts these effects.
While the precise signaling pathway for this compound's anti-inflammatory action is not fully elucidated, related saponins (B1172615) from Ophiopogon japonicus, such as Ophiopogonin D, have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway. This pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines like IL-6 and TNF-α. It is plausible that this compound shares a similar mechanism.
References
Ophiopogonin C': A Comprehensive Technical Guide to its Structural Elucidation and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C', a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus, has garnered attention within the scientific community for its potential pharmacological activities. As a derivative of diosgenin (B1670711), a well-known precursor in the synthesis of steroidal drugs, this compound' is of significant interest for further investigation and development. This technical guide provides a detailed overview of the structural elucidation of this compound' and a summary of its available spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Structural Elucidation
The structural elucidation of this compound' has been accomplished through a combination of chemical and spectroscopic methods. The core structure is the spirostanol (B12661974) aglycone, diosgenin, which is glycosidically linked to a disaccharide chain.
The definitive structure of this compound' has been identified as diosgenin 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside . This was determined through extensive analysis of its spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and by comparison with known compounds.
It is important to note a point of potential ambiguity in nomenclature found in the literature. While this compound' is identified as the diosgenin glycoside described above, some earlier texts may refer to "this compound" as a distinct entity, specifically as mono-O-acetylophiopogonin D. For the purposes of this guide, the focus remains on the more extensively characterized this compound'.
Spectroscopic Data
The spectroscopic data are fundamental to the structural confirmation of this compound'. The following sections summarize the key findings from mass spectrometry and NMR spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula and fragmentation pattern of this compound'.
| Parameter | Value | Reference |
| Molecular Formula | C₃₉H₆₂O₁₂ | [1] |
| [M-H]⁻ Ion (m/z) | 721.4157 | [1] |
| Key Fragment Ion (m/z) | 575 | [1] |
| Interpretation of Fragmentation | The product ion at m/z 575 corresponds to the loss of a rhamnose moiety from the precursor ion, a characteristic fragmentation pattern for this type of glycoside.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While numerous publications reference the use of ¹H and ¹³C NMR spectroscopy in the structural elucidation of this compound', a complete and publicly available tabular dataset of its NMR assignments remains elusive in the reviewed literature. The data for the aglycone, diosgenin, is well-established and serves as a crucial reference for the assignment of the steroidal portion of the molecule.
Note: The following tables for ¹H and ¹³C NMR data are currently incomplete due to the lack of a comprehensive, published dataset specifically for this compound'. The data for the diosgenin moiety can be inferred from established literature on diosgenin itself.
Table 1: ¹H NMR Spectroscopic Data (Data not fully available in searched literature)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone (Diosgenin Moiety) | |||
| ... | ... | ... | ... |
| Sugar Moiety (Rhamnose) | |||
| ... | ... | ... | ... |
| Sugar Moiety (Glucose) | |||
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data (Data not fully available in searched literature)
| Carbon | Chemical Shift (δ, ppm) |
| Aglycone (Diosgenin Moiety) | |
| ... | ... |
| Sugar Moiety (Rhamnose) | |
| ... | ... |
| Sugar Moiety (Glucose) | |
| ... | ... |
Experimental Protocols
Detailed experimental protocols for the isolation and purification of this compound' are often described in general terms in the literature. A typical workflow involves the extraction of the dried and powdered tubers of Ophiopogon japonicus followed by chromatographic separation.
General Isolation Procedure
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Extraction: The plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol.
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Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity to remove non-polar constituents.
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Column Chromatography: The resulting fraction is repeatedly purified using column chromatography techniques. Common stationary phases include silica (B1680970) gel and octadecylsilyl (ODS) silica gel, with gradient elution using solvent systems such as chloroform-methanol or methanol-water.
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Final Purification: Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield pure this compound'.
Spectroscopic Analysis
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent, typically deuterated methanol (CD₃OD) or pyridine-d₅. 2D NMR experiments such as COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals.
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Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound'.
References
Ophiopogonin C and its Derivatives: A Technical Guide to Their Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C, a C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus, and its derivatives represent a class of natural products with a broad spectrum of biological activities.[1] These compounds have garnered significant interest in the scientific community for their potential therapeutic applications in various diseases, including cancer, inflammation, cardiovascular disorders, and neurodegenerative conditions. This technical guide provides an in-depth overview of the biological functions of this compound and its key derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Biological Functions and Quantitative Data
The biological activities of this compound and its derivatives are diverse, with Ophiopogonin D, D', and B being the most extensively studied. Their effects are often dose-dependent, and their potency varies across different cell types and experimental models.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 1: Cytotoxic Activity of this compound and Its Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MG-63 | Human Osteosarcoma | 19.76 µM | [1] |
| This compound | SNU387 | Human Hepatocellular Carcinoma | 15.51 µM | [1] |
| Ophiopogonin D' | PC3 | Human Prostate Cancer | 6.25 µM | [2] |
| Ophiopogonin B | A549 | Non-small Cell Lung Carcinoma | 14.22 ± 1.94 µM | [3] |
| Ophiopogonin B | NCI-H1299 | Non-small Cell Lung Carcinoma | 12.14 ± 2.01 µM | |
| Ophiopogonin B | NCI-H460 | Non-small Cell Lung Carcinoma | 6.11 ± 1.83 µM | |
| Sprengerinin C | NCI-H460 | Human Large Cell Lung Carcinoma | 2.1 ± 0.8 µM |
Anti-inflammatory Activity
Ophiopogonin D has been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Ophiopogonin Derivatives
| Compound | Assay | Cell/Animal Model | Effect | Quantitative Data | Reference |
| Ophiopogonin D | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | IC50: 66.4 ± 3.5 µg/mL | |
| Ophiopogonin D | Pro-inflammatory Cytokines | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-1β and IL-6 production | - | |
| Ophiopogonin D | Colitis | DSS-induced mouse model | Ameliorates colitis by inhibiting NF-κB signaling | - | |
| This compound | Pulmonary Fibrosis | Radiation-induced in C57BL/6 mice | Reduced inflammation score | Lower inflammation score (7.17 ± 0.52) vs. control (9.58 ± 0.58) | |
| This compound | Pulmonary Fibrosis | Radiation-induced in C57BL/6 mice | Reduced serum TGF-β1 | Lower TGF-β1 (1.76 ± 0.13 ng/ml) vs. control (2.15 ± 0.13 ng/ml) |
Cardiovascular Protective Effects
Ophiopogonin D has emerged as a promising agent for cardiovascular protection, demonstrating beneficial effects in models of myocardial ischemia-reperfusion injury and doxorubicin-induced cardiotoxicity.
Table 3: Cardiovascular Protective Effects of Ophiopogonin D
| Effect | Model | Key Findings | Reference |
| Cardioprotection | Rat model of myocardial ischemia-reperfusion injury | Reduced infarct size, improved cardiac function, upregulated CYP2J3/EETs | |
| Attenuation of Cardiomyocyte Injury | Doxorubicin-induced cardiomyocyte injury model | Suppressed endoplasmic reticulum stress and mitochondrial damage | |
| Endothelial Protection | Angiotensin II-induced human umbilical vein endothelial cells (HUVECs) | Activated CYP2J2-PPARα pathway, reduced pro-inflammatory cytokines |
Neuroprotective Effects
While research is still emerging, preliminary studies suggest that Ophiopogonin derivatives may offer neuroprotective benefits. The evaluation of these effects often involves in vitro models of neuronal damage and in vivo models of neurodegenerative diseases.
Signaling Pathways Modulated by Ophiopogonin D
Ophiopogonin D exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of various diseases.
Inhibition of STAT3 Signaling Pathway in Cancer
Ophiopogonin D has been shown to abrogate the STAT3 signaling cascade in non-small cell lung carcinoma (NSCLC) cells. This inhibition is a key mechanism behind its anti-cancer activity.
Modulation of NF-κB and PI3K/AKT Signaling Pathways
Ophiopogonin D has also been reported to suppress the NF-κB and PI3K/AKT pathways, which are crucial in inflammation and cancer progression.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of this compound and its derivatives.
Cell Viability Assay (CCK-8 Assay)
This protocol is used to assess the effect of Ophiopogonin derivatives on cancer cell viability.
Materials:
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Cancer cell line (e.g., PC3)
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)
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Ophiopogonin derivative stock solution (in DMSO)
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Cell Counting Kit-8 (CCK-8)
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96-well plates
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
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Prepare serial dilutions of the Ophiopogonin derivative in complete culture medium.
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Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO).
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by Ophiopogonin derivatives.
Materials:
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Treated and untreated cells
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Annexin V-FITC/PI Apoptosis Detection Kit
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1X Binding Buffer
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Flow cytometer
Procedure:
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Induce apoptosis in cells by treating with the Ophiopogonin derivative for the desired time.
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Harvest and wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
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To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
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Incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
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Analyze the samples by flow cytometry within one hour.
Nitric Oxide (NO) Assay (Griess Reagent)
This colorimetric assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants to assess anti-inflammatory activity.
Materials:
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RAW 264.7 macrophage cells
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Lipopolysaccharide (LPS)
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Ophiopogonin derivative
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Griess Reagent
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96-well plates
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Microplate reader
Procedure:
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Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate overnight.
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Pre-treat the cells with various concentrations of the Ophiopogonin derivative for 2 hours.
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Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.
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Collect 100 µL of the cell culture supernatant.
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Add 100 µL of Griess Reagent to the supernatant and incubate for 10-30 minutes at room temperature.
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Measure the absorbance at 540 nm.
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Quantify the nitrite concentration using a sodium nitrite standard curve.
Western Blot Analysis for STAT3 Signaling
This protocol details the detection of total and phosphorylated STAT3 to investigate the inhibitory effect of Ophiopogonin D on this pathway.
Materials:
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Treated and untreated cell lysates
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH)
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HRP-conjugated secondary antibody
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ECL substrate and imaging system
Procedure:
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Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
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Separate equal amounts of protein on an SDS-PAGE gel.
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Transfer the proteins to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour.
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Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
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Detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).
Conclusion
This compound and its derivatives, particularly Ophiopogonin D, exhibit a remarkable range of biological activities with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cancer, inflammation, and cardiovascular disease makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to unlock the full therapeutic potential of these promising natural products. Further investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will be crucial in advancing these compounds from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin C: An In-Depth Technical Guide to In Vitro Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. While research into its specific molecular mechanisms is ongoing, preliminary in vitro studies have demonstrated its cytotoxic effects against certain human tumor cell lines. This technical guide provides a summary of the currently available data on this compound, including its observed cytotoxic activity. Due to the limited research specifically on this compound's signaling pathways, this document also provides a comparative overview of the well-documented signaling pathways of its structural analogs, Ophiopogonin B and Ophiopogonin D, to offer a broader context for potential mechanisms of action.
Quantitative Data Summary
Currently, the publicly available quantitative data for this compound is limited to its cytotoxic activity against two human tumor cell lines.
Table 1: Cytotoxic Activity of this compound [1]
| Cell Line | Cancer Type | IC50 (µM) |
| MG-63 | Osteosarcoma | 19.76 |
| SNU387 | Hepatocellular carcinoma | 15.51 |
Experimental Protocols
Detailed experimental protocols for the in vitro studies on this compound are not extensively published. However, based on standard methodologies for assessing cytotoxicity, the following protocol can be inferred for the determination of IC50 values.
Cell Viability Assay (MTT Assay)
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Cell Seeding: Human tumor cell lines (MG-63 and SNU387) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
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Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
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Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically 570 nm).
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IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
This compound Signaling Pathways: Current Landscape
As of the latest available research, the specific signaling pathways modulated by this compound in vitro have not been elucidated. The observed cytotoxic activity in MG-63 and SNU387 cell lines suggests potential interference with pathways crucial for cell survival and proliferation. Further research is required to identify the precise molecular targets and signaling cascades affected by this compound.
Comparative Analysis: Signaling Pathways of Ophiopogonin B and D
To provide a framework for potential mechanisms of action for this compound, this section details the known in vitro signaling pathways of the closely related compounds, Ophiopogonin B and Ophiopogonin D. It is crucial to note that while these compounds share a similar steroidal saponin (B1150181) core structure, their individual effects on cellular signaling can differ.
Ophiopogonin B (OP-B)
Ophiopogonin B has been shown to induce apoptosis and autophagy in various cancer cell lines through the modulation of several key signaling pathways.
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Hippo Signaling Pathway: In nasopharyngeal carcinoma cells, OP-B has been observed to induce reactive oxygen species (ROS)-dependent apoptosis by regulating the Hippo signaling pathway. This involves the modulation of key pathway proteins such as YAP and its upstream regulators.
Caption: Ophiopogonin B induces apoptosis via the ROS-mediated Hippo pathway.
Ophiopogonin D (OP-D)
Ophiopogonin D has been more extensively studied and is known to impact multiple signaling pathways involved in cancer cell proliferation, survival, and inflammation.
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STAT3 Signaling Pathway: In non-small cell lung carcinoma (NSCLC) cells, Ophiopogonin D has been shown to abrogate the STAT3 signaling cascade. It inhibits the phosphorylation of STAT3, leading to the suppression of downstream target genes involved in cell survival and proliferation, ultimately inducing apoptosis.
Caption: Ophiopogonin D inhibits the STAT3 signaling pathway.
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NF-κB Signaling Pathway: Ophiopogonin D has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the nuclear translocation of NF-κB p65, thereby reducing the expression of pro-inflammatory cytokines.
Caption: Ophiopogonin D inhibits the NF-κB signaling pathway.
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PI3K/AKT Signaling Pathway: In some cancer models, Ophiopogonin D has been found to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival, growth, and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.
Caption: Ophiopogonin D inhibits the PI3K/AKT signaling pathway.
Conclusion and Future Directions
The currently available data on this compound highlight its potential as a cytotoxic agent against specific cancer cell lines. However, a significant knowledge gap exists regarding its molecular mechanisms of action. To fully understand its therapeutic potential, future in vitro research should focus on:
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Target Identification: Identifying the direct molecular targets of this compound.
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Pathway Elucidation: Comprehensive studies to delineate the specific signaling pathways modulated by this compound in responsive cancer cells. This could include investigating its effects on key pathways commonly dysregulated in cancer, such as those involving apoptosis, cell cycle regulation, and survival.
-
Comparative Studies: Direct comparative studies of this compound with its analogs, Ophiopogonin B and D, to understand the structure-activity relationships and the nuances of their effects on signaling pathways.
This technical guide serves as a summary of the current understanding of this compound's in vitro activities and provides a foundation for future research into its signaling pathways. The provided information on related ophiopogonins offers valuable context for designing these future investigations.
References
Ophiopogonin C pharmacokinetics and metabolism studies
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Ophiopogonin C
Introduction
This compound is a steroidal saponin (B1150181) isolated from the tubers of Ophiopogon japonicus. While research has highlighted its potential therapeutic activities, including anti-inflammatory and anti-cancer effects, comprehensive studies on its pharmacokinetics and metabolism are notably scarce. This guide provides a detailed overview of the current understanding of the pharmacokinetics and metabolism of ophiopogonins, with a necessary focus on the closely related and more extensively studied compound, Ophiopogonin D, as a surrogate for this compound. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and visual representations of key processes to facilitate further research and development.
Pharmacokinetic Profile of Ophiopogonins
Quantitative Pharmacokinetic Data (Ophiopogonin D)
The following table summarizes the key pharmacokinetic parameters of Ophiopogonin D in rats following intravenous administration. It is crucial to note that these values are for Ophiopogonin D and should be considered as an estimation for this compound with appropriate scientific caution.
| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |
| Clearance (Cl) | 0.024 ± 0.010 L/min/kg | Sprague-Dawley Rats | 77.0 µg/kg (i.v.) | [1] |
| Terminal Half-life (t½) | 17.29 ± 1.70 min | Sprague-Dawley Rats | 77.0 µg/kg (i.v.) | [1] |
| Model Fit | Two-compartment model | Sprague-Dawley Rats | 77.0 µg/kg (i.v.) | [1] |
A study on a commercial injection containing Ophiopogonin D revealed a significantly lower clearance (0.007 ± 0.002 L/min/kg), suggesting potential interactions with other components in the formulation that may inhibit its clearance[1].
Metabolism of Ophiopogonins
The metabolism of saponins (B1172615), including ophiopogonins, is heavily influenced by the gut microbiota. Due to their large molecular weight and hydrophilicity, saponins are generally poorly absorbed in their intact form[2]. The primary metabolic pathway involves the stepwise hydrolysis of the sugar moieties by microbial glycosidases, leading to the formation of aglycones and various intermediate metabolites.
Role of Gut Microbiota
In vitro studies have demonstrated that human gut microbiota can metabolize ophiopogonins. The process involves the cleavage of sugar chains, ultimately leading to the formation of the aglycone, which is more readily absorbed. This biotransformation is crucial for the bioavailability and pharmacological activity of many saponins.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of ophiopogonin pharmacokinetics and metabolism. These protocols are based on established methods for saponin analysis and can be adapted for this compound.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in a rat model following intravenous administration.
Animals:
-
Male Sprague-Dawley rats (200-220 g) are commonly used.
-
Animals should be acclimatized for at least one week with free access to food and water.
-
A 12-hour fast is recommended before drug administration.
Drug Administration and Sample Collection:
-
Administer this compound intravenously at a defined dose (e.g., 77.0 µg/kg for Ophiopogonin D).
-
Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 9, 12, 24, 36, 48, 60, and 72 hours) into heparinized tubes.
-
Centrifuge the blood samples (e.g., 3600 rpm for 15 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Data Analysis:
-
Plasma concentration-time data are analyzed using pharmacokinetic software to determine parameters such as clearance, half-life, and volume of distribution. The data is often fitted to a compartmental model, such as a two-compartment model.
In Vivo Pharmacokinetic Study Workflow
In Vitro Metabolism with Human Gut Microbiota
This protocol outlines an in vitro fermentation study to investigate the metabolic fate of this compound in the presence of human gut microbiota.
Sample Preparation:
-
Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least three months.
-
Prepare a fecal suspension by homogenizing the feces in an anaerobic medium.
Fermentation:
-
In an anaerobic environment, incubate the fecal suspension with this compound at a specific concentration.
-
Collect aliquots from the fermentation mixture at different time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Quench the reaction by adding an organic solvent (e.g., methanol) and centrifuge to remove solids.
-
Analyze the supernatant for the parent compound and potential metabolites using LC-MS/MS.
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of ophiopogonins in biological matrices.
Sample Preparation:
-
Protein precipitation is a common method for plasma sample preparation. Add a precipitating agent like acetonitrile (B52724) to the plasma sample, vortex, and centrifuge to remove the precipitated proteins. The supernatant is then used for analysis.
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation (e.g., Waters ACQUITY HSS T3).
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.
-
Flow Rate: A typical flow rate is around 0.35 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used. For Ophiopogonin D, negative ESI has been shown to be effective.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Method Validation:
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A good linearity with a correlation coefficient (r²) > 0.99 is desirable.
Signaling Pathways and Logical Relationships
Generalized Metabolic Pathway of Ophiopogonins by Gut Microbiota
The metabolism of ophiopogonins by gut microbiota primarily involves the sequential removal of sugar units from the parent molecule. This deglycosylation process is a critical step that influences the absorption and bioactivity of these compounds.
Metabolic Pathway of Ophiopogonins
Conclusion and Future Directions
The pharmacokinetic and metabolic properties of this compound remain largely unexplored. The available data on the closely related Ophiopogonin D suggest rapid clearance and a short half-life following intravenous administration, with metabolism being significantly influenced by the gut microbiota. For a comprehensive understanding of this compound's therapeutic potential, dedicated studies are imperative. Future research should focus on:
-
Conducting formal pharmacokinetic studies of this compound via various routes of administration to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Identifying the specific metabolites of this compound formed by gut microbiota and liver enzymes.
-
Investigating potential drug-drug interactions, particularly with co-administered herbs or conventional drugs.
The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to design and execute studies that will elucidate the pharmacokinetic and metabolic characteristics of this compound, thereby paving the way for its potential clinical applications.
References
- 1. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health benefits of saponins and its mechanisms: perspectives from absorption, metabolism, and interaction with gut - PubMed [pubmed.ncbi.nlm.nih.gov]
Ophiopogonin C: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C, a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-cancer agent, an anti-inflammatory compound, and a therapeutic for radiation-induced pulmonary fibrosis. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on strategies for identifying and validating its direct molecular targets. While direct protein targets for this compound have yet to be definitively identified in published literature, this guide leverages data from closely related compounds, particularly Ophiopogonin D, to propose likely mechanisms and outline robust experimental protocols for future target discovery and validation efforts.
Pharmacological Activities and Quantitative Data
This compound has demonstrated significant biological effects across various experimental models. The following tables summarize the key quantitative data available to date.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MG-63 | Osteosarcoma | 19.76 | [1] |
| SNU387 | Hepatocellular Carcinoma | 15.51 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Radiation-Induced Pulmonary Fibrosis
| Parameter | Control (Radiation Only) | This compound Treated | Citation |
| Mortality Rate | ~50% | Lower than control | [2] |
| Inflammation Score | 9.58 ± 0.58 | 7.17 ± 0.52 | [2] |
| Serum TGF-β1 (ng/ml) | 2.15 ± 0.13 | 1.76 ± 0.13 | [2] |
| Lung Hydroxyproline (Hyp) Content (µg/ml) | 1.29 ± 0.1 | 0.98 ± 0.14 |
Potential Signaling Pathways
Based on studies of this compound and the closely related Ophiopogonin D, several key signaling pathways are implicated in their mechanisms of action.
TGF-β Signaling Pathway
In the context of radiation-induced pulmonary fibrosis, this compound has been shown to reduce levels of Transforming Growth Factor-β1 (TGF-β1), a key cytokine in fibrosis development. TGF-β signaling is a critical pathway in cellular proliferation, differentiation, and extracellular matrix production.
STAT3 Signaling Pathway
Ophiopogonin D has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a critical regulator of cell proliferation, survival, and metastasis. Given the structural similarity, it is plausible that this compound may also modulate this pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Ophiopogonin D has been shown to inhibit the NF-κB signaling pathway, suggesting a potential mechanism for the anti-inflammatory effects observed with ophiopogonins.
Experimental Protocols for Target Identification and Validation
While specific protein targets for this compound remain to be elucidated, the following experimental workflow outlines a robust strategy for their identification and validation.
Target Identification: Affinity Chromatography-Mass Spectrometry
This "target fishing" approach aims to isolate proteins that directly bind to this compound.
-
Probe Synthesis: this compound is chemically modified to incorporate a linker arm and a reactive group for immobilization, or a tag such as biotin.
-
Immobilization: The this compound probe is covalently coupled to a solid support, such as epoxy-activated agarose (B213101) beads.
-
Affinity Purification: A cell or tissue lysate is incubated with the this compound-immobilized beads. Proteins that bind to this compound will be captured on the beads.
-
Washing: Non-specifically bound proteins are removed through a series of washing steps with buffers of increasing stringency.
-
Elution: Specifically bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer or using a competitive ligand.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.
Target Identification: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to identify protein targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control (e.g., DMSO).
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Proteomic Analysis (CETSA-MS): The soluble protein fractions from each temperature point are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by LC-MS/MS. Proteins that are stabilized by this compound will show a shift in their melting curves to higher temperatures.
Target Validation: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to quantify the binding affinity and kinetics between a ligand and a protein.
-
Immobilization: A candidate target protein identified from the screening methods is immobilized on an SPR sensor chip.
-
Binding Analysis: A series of concentrations of this compound are flowed over the sensor chip surface. The binding of this compound to the immobilized protein is detected in real-time as a change in the refractive index.
-
Data Analysis: The binding data is used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Target Validation: Western Blot and In-Cell CETSA
-
Western Blot: The binding of this compound to a candidate protein can be further validated by performing a pull-down assay followed by Western blotting using an antibody specific to the candidate protein.
-
In-Cell CETSA: A targeted CETSA experiment can be performed where the soluble fractions are analyzed by Western blotting with an antibody against the specific candidate protein to confirm its thermal stabilization in the presence of this compound.
Functional Validation
-
In Vitro Assays: If the identified target is an enzyme, the effect of this compound on its activity can be measured. For other proteins, assays can be designed to assess how this compound affects their function (e.g., protein-protein interactions).
-
Cell-Based Assays: The biological relevance of the target engagement can be confirmed in cell-based assays. For example, if a specific kinase is identified as a target, the effect of this compound on the phosphorylation of its downstream substrates can be evaluated.
-
In Vivo Studies: In animal models, the therapeutic effects of this compound can be correlated with the modulation of its identified target.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anti-cancer, anti-inflammatory, and anti-fibrotic activities. While its direct molecular targets are yet to be fully elucidated, the information available for the closely related Ophiopogonin D provides a strong foundation for future investigations. The modulation of key signaling pathways such as TGF-β, STAT3, and NF-κB suggests that this compound likely interacts with upstream regulatory proteins in these cascades.
The experimental workflows detailed in this guide provide a robust framework for the definitive identification and validation of this compound's direct protein targets. The application of unbiased, proteome-wide screening methods like affinity chromatography-mass spectrometry and CETSA-MS will be instrumental in uncovering novel molecular interactions. Subsequent validation using biophysical and cell-based assays will be crucial to confirm these interactions and elucidate the precise mechanisms by which this compound exerts its therapeutic effects. A thorough understanding of its molecular targets will be essential for the future clinical development of this compound as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for Ophiopogonin C in a Murine Model of Lung Fibrosis
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible decline in lung function.[1][2] The transforming growth factor-beta (TGF-β) signaling pathway, particularly through its downstream Smad proteins, is recognized as a central mediator in the pathogenesis of fibrosis.[3][4][5] Ophiopogonin C (OP-C), a steroidal saponin (B1150181) isolated from the traditional Chinese medicine Ophiopogon japonicus, has demonstrated significant anti-inflammatory and anti-fibrotic potential. In a radiation-induced model of pulmonary fibrosis, OP-C was shown to reduce collagen deposition, decrease levels of the pro-fibrotic cytokine TGF-β1, and increase the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) in lung tissue.
These application notes provide a comprehensive in vivo study protocol to evaluate the therapeutic efficacy of this compound using the well-established bleomycin-induced lung fibrosis mouse model.
Quantitative Data Summary
The following table summarizes representative quantitative data from a study evaluating this compound in a radiation-induced lung fibrosis model in C57BL/6 mice. These results illustrate the potential therapeutic effects of OP-C on key fibrotic and oxidative stress markers.
| Parameter | Control Group | Radiation-Only Group | Radiation + this compound | Positive Control (Dexamethasone) | Unit | Reference |
| Ashcroft Fibrosis Score | 0.58 ± 0.20 | 3.75 ± 0.66 | 1.75 ± 0.25 | 1.42 ± 0.38 | Score | |
| SOD Activity | 55.12 ± 4.21 | 25.57 ± 3.48 | 39.98 ± 3.38 | 40.17 ± 3.78 | U/ml | |
| Serum TGF-β1 | 35.45 ± 4.11 | 85.11 ± 6.42 | 55.32 ± 5.17 | 53.89 ± 4.98 | pg/ml | |
| Hydroxyproline (B1673980) Content | 1.21 ± 0.15 | 4.32 ± 0.55 | 2.58 ± 0.31 | 2.45 ± 0.29 | mg/g lung tissue |
Table 1: Summary of quantitative outcomes from an in vivo study of this compound in a murine radiation-induced pulmonary fibrosis model. Data are presented as mean ± SEM.
Experimental Workflow
The overall experimental design involves inducing pulmonary fibrosis in mice using bleomycin (B88199), followed by daily treatment with this compound. The efficacy of the treatment is assessed at day 21 or 28 through histological, biochemical, and molecular analyses of lung tissue.
Detailed Experimental Protocols
Animal Model and Husbandry
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22±2°C), and humidity (55±5%). Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
Bleomycin-Induced Lung Fibrosis Model
-
Reagents: Bleomycin sulfate (B86663) (dissolved in sterile 0.9% saline).
-
Procedure (Intratracheal Instillation):
-
Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Confirm the depth of anesthesia by the loss of the pedal withdrawal reflex.
-
Place the mouse in a supine position on an angled board.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a 30-gauge needle, carefully instill a single dose of bleomycin (3-5 mg/kg body weight) in a volume of 50 µL of sterile saline directly into the trachea. The control group receives 50 µL of sterile saline.
-
Close the incision with sutures or surgical clips.
-
Allow the mouse to recover on a warming pad until ambulatory.
-
Experimental Groups and Treatment
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Control Group: Saline instillation + Vehicle (e.g., 0.5% carboxymethylcellulose) by oral gavage.
-
Bleomycin Model Group: Bleomycin instillation + Vehicle by oral gavage.
-
Positive Control Group: Bleomycin instillation + Prednisone (5 mg/kg) by oral gavage.
-
OP-C Low Dose Group: Bleomycin instillation + this compound (e.g., 5 mg/kg) by oral gavage.
-
OP-C High Dose Group: Bleomycin instillation + this compound (e.g., 15 mg/kg) by oral gavage. (Note: The proposed OP-C doses are based on effective ranges for the related compound Ophiopogonin D. Dose-ranging studies are recommended.)
-
-
Administration: Begin daily oral gavage treatment 24 hours after bleomycin instillation and continue for 21 or 28 consecutive days.
Endpoint Analyses
At the end of the treatment period (Day 21 or 28), euthanize mice and collect samples for analysis.
-
4.1 Histological Analysis:
-
Perfuse the lungs with saline and fix the left lung lobe in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin, section at 4-5 µm, and stain with:
-
Hematoxylin and Eosin (H&E): To assess general lung architecture, inflammation, and cellular infiltration.
-
Masson's Trichrome: To visualize and quantify collagen deposition (blue staining).
-
-
Fibrosis Scoring: Quantify the extent of fibrosis on stained sections using the Ashcroft scoring system (scale of 0-8).
-
-
4.2 Hydroxyproline Assay:
-
Harvest the right lung lobe, weigh it, and freeze it at -80°C.
-
Homogenize the lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.
-
Use a commercial hydroxyproline assay kit to measure the concentration, which is a quantitative measure of total collagen content.
-
-
4.3 Immunohistochemistry (IHC):
-
Use paraffin-embedded lung sections as prepared for histology.
-
Perform antigen retrieval followed by incubation with primary antibodies against:
-
α-Smooth Muscle Actin (α-SMA): A marker for myofibroblast differentiation.
-
Collagen I (Col1a1): To specifically detect type I collagen.
-
-
Use an appropriate secondary antibody and detection system (e.g., DAB) to visualize positive staining. Quantify the stained area using image analysis software.
-
-
4.4 Analysis of Cytokines and Oxidative Stress:
-
Prepare lung tissue homogenates from the right lung.
-
ELISA: Measure the protein levels of TGF-β1, TNF-α, and IL-6 using commercial ELISA kits.
-
SOD Activity Assay: Measure the activity of superoxide dismutase (SOD) in the lung homogenates using a commercial kit to assess the antioxidant capacity of the tissue.
-
Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules like Smad2 and Smad3 in lung homogenates.
-
Proposed Signaling Pathway of this compound
This compound is hypothesized to exert its anti-fibrotic effects by inhibiting the TGF-β/Smad signaling pathway. By reducing the levels of active TGF-β1, OP-C can prevent the phosphorylation and nuclear translocation of Smad2/3, thereby downregulating the transcription of pro-fibrotic genes such as those for collagen and α-SMA.
References
- 1. e-century.us [e-century.us]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of this compound in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ophiopogonin C Cell-Based Assay for Cytotoxicity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C is a naturally occurring steroidal glycoside isolated from the tubers of Ophiopogon japonicus, a plant used in traditional medicine.[1] Emerging research has highlighted its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest in oncological drug discovery.[1] These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays, including a metabolic activity assay (MTT) and an apoptosis detection assay (Annexin V-FITC/PI). Additionally, we present a summary of reported cytotoxic activities and a putative signaling pathway potentially involved in its mechanism of action.
Data Presentation
The cytotoxic potential of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Cytotoxicity of Ophiopogonins on Various Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) |
| This compound | MG-63 | Osteosarcoma | Not Specified | 19.76 |
| This compound | SNU387 | Hepatocellular Carcinoma | Not Specified | 15.51 |
| Ophiopogonin B | A549 | Non-small cell lung cancer | CCK-8/Alamar Blue | 14.22 ± 1.94 |
| Ophiopogonin B | NCI-H1299 | Non-small cell lung cancer | CCK-8/Alamar Blue | 12.14 ± 2.01 |
| Ophiopogonin B | NCI-H460 | Non-small cell lung cancer | CCK-8/Alamar Blue | 6.11 ± 1.83 |
Data for this compound from MedChemExpress.[1] Data for Ophiopogonin B from a study on non-small cell lung cancer.[2]
Experimental Protocols
Protocol 1: Measurement of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[3]
Materials:
-
This compound
-
Target cancer cell line (e.g., MG-63, SNU387)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with only medium as a blank control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of Annexin V-FITC and PI staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for the desired time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells in a microcentrifuge tube.
-
For suspension cells: Collect the cells directly by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell concentration and adjust it to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and positive control (e.g., cells treated with a known apoptosis inducer) samples.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound cytotoxicity and apoptosis assays.
Putative Signaling Pathway for Ophiopogonin-Induced Apoptosis
While the precise signaling pathway for this compound is still under investigation, studies on related saponins (B1172615) like Ophiopogonin D and D' suggest the involvement of pathways such as the p38-MAPK and RIPK1-mediated apoptosis. The following diagram illustrates a plausible pathway.
Caption: A putative signaling pathway for Ophiopogonin-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ophiopogonin B inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Quantitative Analysis of Ophiopogonin C using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonin C is a steroidal saponin (B1150181) isolated from the roots of Ophiopogon japonicus (Mai Dong), a plant widely used in traditional Chinese medicine. Modern pharmacological studies have indicated its potential therapeutic effects, including anti-inflammatory and cardioprotective activities. Accurate and sensitive quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocols
2.1.1. Extraction from Herbal Material (Ophiopogonis Radix)
This protocol is designed for the extraction of this compound from the dried roots of Ophiopogon japonicus.
-
Materials:
-
Dried and powdered Ophiopogonis Radix
-
70% Methanol in water (v/v)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Procedure:
-
Weigh 1.0 g of powdered Ophiopogonis Radix into a centrifuge tube.[1]
-
Add 30 mL of 70% methanol.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction for 60 minutes in an ultrasonic bath.[1]
-
Centrifuge the extract at 8,000 rpm for 5 minutes.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[2]
-
2.1.2. Extraction from Biological Matrices (Rat Plasma)
This protocol is suitable for the analysis of this compound in plasma samples for pharmacokinetic studies.
-
Materials:
-
Rat plasma
-
Acetonitrile (B52724) (containing internal standard, e.g., Digoxin)
-
Vortex mixer
-
Centrifuge (refrigerated)
-
-
Procedure:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection into the HPLC-MS/MS system.
-
The following parameters provide a robust method for the separation and detection of this compound.
2.2.1. Chromatographic Conditions
| Parameter | Value |
|---|---|
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm) or Waters ACQUITY UPLC HSS T3 (2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min, 35% B; 1-45 min, 35-55% B; 45-46 min, 55-35% B; 46-50 min, 35% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 550°C |
| Curtain Gas | 35 psi |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 60 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.2.3. MRM Transitions for this compound
The following MRM transitions can be used for the quantification and confirmation of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound (Quantifier) | 721.4 | 575.3 | 150 | -35 |
| This compound (Qualifier) | 721.4 | 413.2 | 150 | -45 |
| Internal Standard (Digoxin) | 779.4 | 649.3 | 150 | -25 |
Data Presentation
The described HPLC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines. The following table summarizes typical performance characteristics.
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Lower Limit of Detection (LLOD) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95.75% - 103.1% |
| Matrix Effect | 92% - 105% |
Visualizations
The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data acquisition.
Caption: Experimental workflow for this compound analysis.
This diagram shows the logical progression and key considerations at each stage of the analytical method development.
Caption: Logical steps in analytical method development and validation.
References
Application Notes and Protocols for Ophiopogonin C in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ophiopogonin C, a bioactive compound isolated from Ophiopogon japonicus, in various animal models for anti-inflammatory research. The protocols and data presented herein are compiled from preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound and related compounds.
This compound has demonstrated significant anti-inflammatory properties across multiple studies, primarily through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Its therapeutic potential has been investigated in models of acute and chronic inflammation.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting critical nodes in the inflammatory cascade. The primary mechanisms identified involve the inhibition of pro-inflammatory cytokine production and the suppression of inflammatory cell infiltration.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[1][2][3][4] this compound has been shown to inhibit the activation of NF-κB, a key transcription factor responsible for the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
MAPK Signaling Pathway
The MAPK signaling pathway, including ERK, p38, and JNK, is another crucial pathway in the inflammatory response. This compound has been found to suppress the phosphorylation of these key kinases, thereby inhibiting the downstream production of pro-inflammatory mediators.
Animal Models for Anti-Inflammatory Research
Several animal models are commonly employed to investigate the anti-inflammatory effects of this compound.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats or Swiss albino mice are commonly used.
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Normal Control (no treatment)
-
Vehicle Control (e.g., saline or 0.5% CMC-Na)
-
This compound treated groups (various doses)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Quantitative Data Summary:
| Treatment | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| This compound | 25 | 1-6 | Significant | |
| This compound | 50 | 1-6 | Significant | |
| Indomethacin | 10 | 6 | ~50-60 |
Lipopolysaccharide (LPS)-Induced Inflammation Model
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is used to model systemic inflammation or localized inflammatory responses.
Protocol (Systemic Inflammation):
-
Animals: C57BL/6 or BALB/c mice are frequently used.
-
Grouping: As described for the carrageenan model.
-
Drug Administration: Administer this compound or vehicle 1 hour prior to LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: Collect blood and tissues at specified time points (e.g., 2, 6, 12, 24 hours) post-LPS injection.
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Perform histological analysis of tissues (e.g., lung, liver) to assess inflammatory cell infiltration.
-
Analyze gene and protein expression of inflammatory mediators in tissues using RT-qPCR and Western blotting.
-
Quantitative Data Summary (In Vitro LPS Stimulation of RAW264.7 cells):
| Treatment | Concentration | Parameter | Effect | Reference |
| Ophiopogonin | Various | iNOS, IL-6, IL-1β, TNF-α, COX-2 gene expression | Inhibition | |
| Ophiopogonin | Various | IL-6, IL-1β, TNF-α, COX-2 protein production | Suppression |
Radiation-Induced Pulmonary Fibrosis Model
This model is relevant for studying inflammation-driven fibrotic diseases. This compound has shown protective effects in this model.
Protocol:
-
Animals: C57BL/6 mice are a suitable strain.
-
Induction of Fibrosis: A single dose of whole thoracic irradiation (e.g., 12 Gy) is administered.
-
Treatment: this compound is administered daily by gavage for a specified period (e.g., 4 weeks).
-
Endpoint Analysis (at a later time point, e.g., 28 weeks):
-
Histological analysis of lung tissue (H&E and Masson's trichrome staining) for inflammation and collagen deposition.
-
Measurement of hydroxyproline (B1673980) content in the lung as an indicator of collagen deposition.
-
Analysis of serum levels of pro-fibrotic and pro-inflammatory cytokines (e.g., TGF-β1, IL-6).
-
Immunohistochemical staining for markers of fibrosis (e.g., α-SMA) and matrix metalloproteinases (e.g., MMP-2, TIMP-2).
-
Quantitative Data Summary:
| Treatment Group | Inflammation Score | Hydroxyproline (Hyp) Content (μg/ml) | Serum TGF-β1 | Reference |
| Irradiated Control | 9.58 ± 0.58 | 1.29 ± 0.1 | Elevated | |
| Irradiated + this compound | 7.17 ± 0.52 | 0.98 ± 0.14 | Reduced |
Concluding Remarks
This compound represents a promising natural compound for the development of novel anti-inflammatory therapeutics. The animal models and protocols described in these application notes provide a framework for the preclinical evaluation of its efficacy and mechanism of action. Researchers are encouraged to adapt these protocols to their specific research questions and to include a comprehensive set of endpoints to fully characterize the anti-inflammatory profile of this compound. Further investigations into its pharmacokinetic and toxicological properties are also warranted to support its potential clinical translation.
References
- 1. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory properties of ophioglonin derived from the fern Ophioglossum vulgatum L. via inactivating NF‐κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmrxiv.de [pharmrxiv.de]
- 4. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiopogonin C-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. Preliminary studies have demonstrated its cytotoxic activity against human osteosarcoma (MG-63) and hepatocellular carcinoma (SNU387) cell lines, with IC50 values of 19.76 μM and 15.51 μM, respectively[1]. While the precise mechanisms of this compound-induced cell death are not yet fully elucidated, research on related compounds, such as Ophiopogonin B and D, suggests that the induction of apoptosis is a key anti-cancer mechanism.[2][3] These application notes provide a comprehensive experimental framework to investigate this compound-induced apoptosis, from initial cytotoxicity screening to the elucidation of underlying signaling pathways. The protocols are based on established methodologies and findings from studies on related Ophiopogonin compounds.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MG-63 | Osteosarcoma | 19.76 |
| SNU387 | Hepatocellular Carcinoma | 15.51 |
Data sourced from MedchemExpress.[1]
Table 2: Proposed Experimental Concentrations for this compound
| Experiment | Concentration Range (μM) | Rationale |
| Initial Apoptosis Assays | 5, 10, 20, 40 | To determine a dose-dependent effect around the known IC50 values. |
| Mechanistic Studies | 20, 40 | To elicit a robust apoptotic response for signaling pathway analysis. |
Proposed Signaling Pathways of this compound-Induced Apoptosis
Based on the mechanisms of action of other Ophiopogonin family members, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key signaling molecules likely to be involved include p53, caspases, and proteins of the Bcl-2 and MAPK families.[4]
Caption: Proposed signaling pathways for this compound-induced apoptosis.
Experimental Workflow
A systematic approach is recommended to characterize the pro-apoptotic effects of this compound. The following workflow outlines the key experimental stages.
Caption: General experimental workflow for investigating this compound-induced apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MG-63, SNU387)
-
96-well plates
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 μM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0, 10, 20, 40 μM) for 24 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
Objective: To assess the effect of this compound on mitochondrial membrane potential.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well plates
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2.
-
After treatment, remove the medium and wash the cells once with PBS.
-
Add pre-warmed medium containing JC-1 dye (final concentration 1-10 μg/mL) to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with PBS.
-
Analyze the cells by fluorescence microscopy (red/green fluorescence) or flow cytometry to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 4: Caspase Activity Assay
Objective: To measure the activity of key executioner caspases (Caspase-3, -8, -9).
Materials:
-
This compound
-
Human cancer cell lines
-
Caspase-3, -8, and -9 Activity Assay Kits (Colorimetric or Fluorometric)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the respective caspase substrate (e.g., DEVD-pNA for Caspase-3) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. An increase in signal is proportional to caspase activity.
Protocol 5: Western Blot Analysis
Objective: To determine the effect of this compound on the expression of apoptosis-related proteins.
Materials:
-
This compound
-
Human cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound for the desired time and concentrations.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ophiopogonin D inhibits cell proliferation and induces apoptosis of human laryngocarcinoma through downregulation of cyclin B1 and MMP-9 and upregulation of p38-MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ophiopogonin C Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of target proteins by Western blot following treatment with Ophiopogonin C. This compound, a steroidal glycoside isolated from Ophiopogon japonicus, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects.[1][2][3] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying these effects by quantifying changes in protein expression and signaling pathways.
Target Proteins and Signaling Pathways
This compound and its related compounds have been shown to modulate several key signaling pathways. Based on current literature, the following proteins are relevant targets for Western blot analysis after this compound treatment:
-
Fibrosis: TGF-β1, MMP-2, TIMP-2.
-
Cancer Metastasis and Cell Adhesion: MMP-9, p38 MAPK.
-
Apoptosis: Bax, Bcl-2, Cleaved-Caspase 3.
-
Oxidative Stress: Nrf2, HO-1.
Quantitative Data Summary
The following tables summarize the observed effects of Ophiopogonin compounds on the expression of key target proteins as determined by Western blot and other quantitative methods in various studies.
Table 1: Effect of Ophiopogonin D on Inflammatory Markers in Diabetic Nephropathy Rats
| Treatment Group | IL-6 Protein Expression (relative to control) | TNF-α Protein Expression (relative to control) | NF-κB Protein Expression (relative to control) |
| Control | 1.00 | 1.00 | 1.00 |
| Diabetic Nephropathy (DN) | Significantly increased (P<0.001) | Significantly increased (P<0.001) | Significantly increased (P<0.001) |
| DN + Ophiopogonin D (High dose) | Significantly decreased vs. DN (P<0.001) | Significantly decreased vs. DN (P<0.001) | Significantly decreased vs. DN (P<0.001) |
| DN + Gliclazide | Significantly decreased vs. DN (P<0.001) | Significantly decreased vs. DN (P<0.001) | Significantly decreased vs. DN (P<0.001) |
Table 2: Effect of this compound on Markers of Pulmonary Fibrosis in Irradiated Mice
| Treatment Group | Lung Hydroxyproline (Hyp) Content (µg/ml) | Lung MMP-2 Positive Area (%) | Lung TIMP-2 Positive Area (%) |
| Radiation-only | 1.29 ± 0.1 | Not specified | Not specified |
| Radiation + this compound | 0.98 ± 0.14 | 19.11 ± 2.37 | Not specified |
| Blank Control | Not specified | 9.95 ± 2.22 | Not specified |
Table 3: Effect of Ophiopogonin-D on MMP-9 Secretion in MDA-MB-435 Cells
| Treatment | MMP-9 Secretion (relative to control) |
| Control | 100% |
| Ophiopogonin-D (5 µM) | Concentration-dependent inhibition |
| Ophiopogonin-D (10 µM) | Concentration-dependent inhibition |
| Ophiopogonin-D (20 µM) | Concentration-dependent inhibition |
| Ophiopogonin-D (40 µM) | Concentration-dependent inhibition |
| Ophiopogonin-D (80 µM) | Concentration-dependent inhibition |
Experimental Protocols
This section provides a detailed, generalized protocol for Western blot analysis of target proteins in cell lysates after treatment with this compound. This protocol should be optimized for your specific cell type, target protein, and antibodies.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a suitable density in appropriate culture dishes or plates to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-cooled microcentrifuge tube.
-
-
Homogenization:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
-
Centrifugation: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-cooled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
Take a consistent amount of protein from each sample (e.g., 20-40 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
IV. Immunoblotting
-
Blocking:
-
Wash the membrane with Tris-buffered saline containing 0.1% Tween 20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target protein in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species. Dilute the secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
V. Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the specified time.
-
-
Signal Capture:
-
Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of this compound in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
Ophiopogonin C Administration and Dosage in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C is a naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus. It has garnered research interest for its potential therapeutic properties, including anti-inflammatory and anti-fibrotic effects. This document provides detailed application notes and protocols for the administration and dosage of this compound in mouse models, based on available scientific literature.
Data Presentation
The following tables summarize the quantitative data on this compound administration in mice.
Table 1: this compound Administration and Dosage in Mice
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Strain | C57BL/6 | [1] |
| Experimental Model | Radiation-Induced Pulmonary Fibrosis | [1] |
| Administration Route | Oral Gavage | [1] |
| Dosage | 3 mg/kg | [1] |
| Frequency | Daily | |
| Duration | 4 weeks | |
| Vehicle | Isotonic sodium chloride solution | |
| Observed Effects | - Reduced mortality rate- Decreased accumulation of inflammatory cells and proliferation of fibroblasts- Inhibition of collagen deposition- Downregulation of serum transforming growth factor-β1 (TGF-β1) levels- Increased superoxide (B77818) dismutase (SOD) activity in lung tissue |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in a Mouse Model of Radiation-Induced Pulmonary Fibrosis
This protocol is adapted from a study investigating the ameliorating effects of this compound on radiation-induced pulmonary fibrosis in C57BL/6 mice.
1. Animal Model
-
Species: Mouse
-
Strain: C57BL/6, male, 8 weeks old, weighing 18-22 g.
-
Acclimation: House mice in a specific pathogen-free (SPF) facility with a 12/12-h light/dark cycle for at least 7 days prior to the experiment, with free access to standard mouse food and water.
-
Model Induction: Establish the pulmonary fibrosis model by administering a single dose of 12-Gy whole thoracic radiation using a medical linear accelerator. Anesthetize mice with 1% sodium pentobarbital (B6593769) (0.8 ml/100 g) intraperitoneally before irradiation.
2. Preparation of this compound Solution
-
Compound: this compound
-
Vehicle: Isotonic sodium chloride solution (normal saline).
-
Concentration: Prepare a solution of this compound in normal saline to achieve a final dose of 3 mg/kg body weight in the desired administration volume. The exact concentration will depend on the average weight of the mice and the volume to be administered.
3. Administration Procedure
-
Route: Oral gavage.
-
Dosage: 3 mg/kg body weight.
-
Frequency: Administer daily.
-
Duration: Continue the treatment for 4 consecutive weeks.
-
Procedure:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound solution based on the individual mouse's body weight.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
4. Experimental Groups
-
Control Group: Administer an equivalent volume of normal saline by gavage.
-
Radiation-Only Group: Irradiated mice receiving normal saline by gavage.
-
This compound Group: Irradiated mice receiving 3 mg/kg this compound by gavage.
-
Positive Control (Optional): Include a group treated with a standard therapeutic agent for pulmonary fibrosis, such as dexamethasone.
5. Endpoint Analysis
-
Monitor survival rates and body weight throughout the 28-week post-irradiation period.
-
At the end of the study, sacrifice the mice and collect serum to measure levels of cytokines like IL-6 and TGF-β1.
-
Harvest lung tissue to measure superoxide dismutase (SOD) activity and hydroxyproline (B1673980) content (as an indicator of collagen deposition).
-
Perform histological analysis of lung tissue using H&E and Masson's trichrome staining to assess inflammation and fibrosis.
-
Conduct immunohistochemical staining for markers such as smooth muscle actin (SMA), matrix metalloproteinases-2 (MMP-2), and tissue inhibitors of metalloproteases-2 (TIMP-2).
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound has been shown to modulate the TGF-β signaling pathway by downregulating the pro-fibrotic cytokine TGF-β1. While the precise downstream mechanism for this compound is still under investigation, the canonical TGF-β signaling cascade is depicted below.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effects of this compound in a mouse model.
References
Application Notes and Protocols: Ophiopogonin C for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Ophiopogonin C, a steroidal glycoside isolated from Ophiopogon japonicus, in immunofluorescence (IF) staining applications. This compound has demonstrated cytotoxic effects against various tumor cell lines and has been shown to enter both the cytoplasm and nucleus of cells.[1][2] Immunofluorescence can be a powerful tool to investigate the subcellular localization of this compound and its potential effects on cellular targets.
Introduction
This compound is a C29 steroidal glycoside with recognized biological activities, including anticancer properties.[1][3] Understanding its mechanism of action often requires visualizing its distribution within the cell and its influence on the localization and expression of target proteins. Immunofluorescence microscopy is an indispensable technique for such investigations. While research on this compound is emerging, studies have successfully employed immunofluorescence to track its cellular uptake and accumulation.[2] This document outlines the necessary protocols and potential signaling pathways to consider when using this compound in immunofluorescence studies.
Data Presentation
The following table summarizes the cytotoxic activity of this compound on different human tumor cell lines. This data is crucial for determining appropriate concentration ranges for immunofluorescence experiments, ensuring cell viability is maintained during the staining procedure.
| Cell Line | IC50 (µM) | Description |
| MG-63 | 19.76 | Human osteosarcoma cell line |
| SNU387 | 15.51 | Human hepatocellular carcinoma cell line |
Data sourced from MedChemExpress.
Experimental Protocols
Immunofluorescence Staining for Cellular Localization of this compound
This protocol is adapted from methodologies used to study the cellular distribution of saponins.
Materials:
-
This compound (DT-13)
-
Cell line of interest (e.g., HUVEC, HeLa)
-
Cell culture medium and supplements
-
Coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against this compound (if available) or a tag
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound for different time points to determine optimal conditions. Based on existing data, a non-cytotoxic concentration should be used.
-
Fixation: After treatment, wash the cells three times with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently labeled secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualization: Observe the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Potential Cellular Targets and Signaling Pathways
While specific cellular targets of this compound are still under extensive investigation, related compounds like Ophiopogonin D have been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These pathways represent potential areas of investigation for this compound's mechanism of action. Immunofluorescence can be used to examine changes in the localization or expression of key proteins within these pathways following this compound treatment.
Potential Signaling Pathways to Investigate:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. Ophiopogonin D has been shown to suppress this pathway.
-
NF-κB Pathway: A key regulator of inflammation and cell survival, this pathway is also modulated by Ophiopogonin D.
-
STAT3 Signaling: This pathway is involved in cell proliferation and apoptosis and is a target of Ophiopogonin D.
Visualizations
Caption: Immunofluorescence staining workflow for this compound.
Caption: Potential signaling pathways affected by this compound.
References
Application Notes and Protocols: Preparation of Ophiopogonin C Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ophiopogonin C is a naturally occurring steroidal glycoside isolated from the tubers of Ophiopogon japonicus[1][2]. It has demonstrated various biological activities, including cytotoxic effects against human tumor cell lines, making it a compound of interest for pharmacological and drug development research[2][3]. To ensure reproducible and accurate results in cell-based assays, the proper preparation of a stable, sterile stock solution is critical.
These application notes provide a detailed protocol for the preparation, storage, and handling of an this compound stock solution for use in cell culture applications. The recommended solvent is Dimethyl Sulfoxide (DMSO), which effectively solubilizes this compound and is compatible with most cell culture systems at low final concentrations.
Physicochemical Properties of this compound
A summary of the key physicochemical data for this compound is presented below. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier, as values such as molecular weight and CAS number can vary slightly between different forms or suppliers.
| Property | Value | Source |
| CAS Number | 911819-08-4 | [1] |
| Molecular Formula | C₄₆H₇₂O₁₇ | |
| Molecular Weight | 897.06 g/mol | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired final concentrations in cell culture media.
3.1 Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile syringe filters (0.22 µm), compatible with DMSO (e.g., PTFE)
-
Sterile syringes
-
Pipettors and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
3.2 Stock Solution Preparation Workflow
References
Ophiopogonin C in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to mimic the complex microenvironment of in vivo tumors, offering a more physiologically relevant platform for drug screening and mechanistic studies compared to traditional 2D cell culture. Ophiopogonin C, a steroidal glycoside isolated from the tubers of Ophiopogon japonicus, has demonstrated cytotoxic activity against various cancer cell lines in 2D models. While direct studies on this compound in 3D cell culture are limited, research on related compounds like Ophiopogonin D suggests potent anti-cancer effects through the modulation of key signaling pathways.
These application notes provide a framework for investigating the therapeutic potential of this compound in 3D cancer models. The protocols outlined below are adapted from established methodologies for 3D cell culture and analysis and can be tailored to specific cancer cell types and research questions.
Hypothetical Applications in 3D Cell Culture
Based on the known cytotoxic effects of this compound and the broader anti-cancer activities of related saponins, its application in 3D cell culture models can be envisioned for:
-
Evaluating Anti-Tumor Efficacy: Assessing the ability of this compound to inhibit the growth and viability of cancer cell spheroids.
-
Investigating Mechanisms of Action: Elucidating the molecular pathways through which this compound exerts its anti-cancer effects in a more tissue-like context.
-
Drug Combination Studies: Exploring synergistic or additive effects of this compound with existing chemotherapeutic agents.
-
Modeling Drug Penetration and Resistance: Utilizing the 3D structure to study the penetration of this compound into a tumor mass and its efficacy against the heterogeneous cell populations within.
Quantitative Data Summary
While specific data for this compound in 3D models is not yet available, the following table presents known IC50 values from 2D cell culture studies to provide a starting point for dose-range finding experiments in 3D cultures.
| Compound | Cell Line | Assay Type | IC50 (µM) | Citation |
| This compound | MG-63 (Osteosarcoma) | 2D Cytotoxicity | 19.76 | |
| This compound | SNU387 (Hepatocellular Carcinoma) | 2D Cytotoxicity | 15.51 |
Experimental Protocols
3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Monitor spheroid formation daily using a light microscope. Spheroids typically form within 2-4 days.
Experimental workflow for assessing this compound in a 3D spheroid model.
This compound Treatment of 3D Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well plate
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
Cell Viability Assay (CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Apoptosis Assay (Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 3D Reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate reader.[1]
Molecular Analysis (Western Blotting)
This protocol outlines the analysis of protein expression in spheroids.
Materials:
-
Treated spheroids
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary and secondary antibodies
Procedure:
-
Collect spheroids from each treatment group into microcentrifuge tubes.
-
Wash the spheroids with ice-cold PBS and centrifuge to pellet.
-
Lyse the spheroids in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE, protein transfer, and immunodetection with antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, c-Myc, cleaved caspase-3, Bcl-2, Bax).
Potential Signaling Pathways for Investigation
Based on studies of related compounds like Ophiopogonin D, this compound may exert its anti-cancer effects by modulating several key signaling pathways.[2][3] The following diagrams illustrate these pathways, which represent promising targets for investigation in the context of this compound treatment in 3D cancer models.
Proposed inhibition of the PI3K/Akt pathway by this compound.
Hypothesized modulation of the STAT3 pathway by this compound.
Potential inhibitory effect of this compound on the NF-κB pathway.
Disclaimer
The application notes and protocols provided herein are intended as a guide for research purposes. As there is a lack of direct published studies on this compound in 3D cell culture models, these recommendations are based on existing knowledge of related compounds and standard 3D culture methodologies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Troubleshooting & Optimization
Troubleshooting Ophiopogonin C Solubility for In Vitro Assays: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Ophiopogonin C in their in vitro assays, achieving and maintaining its solubility is critical for reliable and reproducible results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a steroidal glycoside isolated from the tubers of Ophiopogon japonicus. It is known for its cytotoxic activity against various tumor cell lines. Based on available data, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and acetone.
Q2: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What is causing this?
This is a common issue with hydrophobic compounds like this compound. The precipitation, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the organic solvent (like DMSO) is diluted. The final concentration of this compound in the media may have exceeded its aqueous solubility limit.
Q3: How can I prevent my this compound solution from precipitating during my experiment?
To prevent precipitation, it is crucial to optimize the preparation of your working solution. This includes using a pre-warmed (37°C) cell culture medium, performing serial dilutions, and adding the stock solution to the medium dropwise while gently vortexing. It is also important to determine the maximum soluble concentration of this compound in your specific cell culture medium beforehand.
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound prepared in an organic solvent like DMSO should be stored at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Ophiopogonin D | Dimethylformamide (DMF) | ~30 mg/mL |
| Ophiopogonin D | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |
| Ophiopogonin D | Ethanol | ~15 mg/mL |
Note: The solubility of this compound is expected to be in a similar range, but empirical determination is recommended for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation
This protocol provides a step-by-step guide for diluting the this compound stock solution into aqueous cell culture media while minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Vortex mixer or orbital shaker
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, dilute a 10 mM stock to 1 mM.
-
From the intermediate dilution, prepare the final working concentrations.
-
-
Direct Dilution (with caution):
-
While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This ensures rapid and uniform dispersion.
-
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation is observed, consider the troubleshooting steps outlined in the guide below.
-
Troubleshooting Guide
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathways
Studies on this compound and the structurally similar Ophiopogonin D suggest their involvement in several key signaling pathways. The following diagrams illustrate the experimental workflow for investigating these interactions and the putative pathways involved.
Technical Support Center: Optimizing Ophiopogonin C Dosage for Maximum Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of Ophiopogonin C (OP-C) for maximum therapeutic efficacy. Given the limited published data on OP-C dose optimization, this guide integrates available information with general principles of in vivo studies for natural products, including insights from the closely related compound Ophiopogonin D (OP-D).
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with this compound.
Issue 1: Poor Solubility and Vehicle-Related Toxicity
| Problem | Potential Cause | Recommended Solution |
| Precipitation of OP-C in vehicle | This compound, like other saponins, may have low aqueous solubility. | - Use a co-solvent system. Dissolve OP-C in a minimal amount of DMSO, followed by dilution with saline or PBS. - Prepare fresh formulations before each administration. - Sonication may aid in dissolution. |
| Adverse reactions in vehicle control group | The vehicle (e.g., high concentration of DMSO) may be causing toxicity. | - Keep the final concentration of organic solvents like DMSO to a minimum (ideally <5-10%). - Include a vehicle-only control group to differentiate vehicle effects from compound toxicity. |
| Inconsistent results between experiments | Variability in formulation preparation. | - Standardize the formulation protocol, including solvent concentrations, temperature, and mixing time. |
Issue 2: Lack of Efficacy or Unexpected Results
| Problem | Potential Cause | Recommended Solution |
| No observable therapeutic effect | - Suboptimal dosage. - Poor bioavailability with the chosen route of administration. - Inappropriate animal model. | - Conduct a dose-response study to determine the optimal therapeutic window. - Consider alternative routes of administration (e.g., intravenous injection for higher bioavailability, if feasible and safe). - Ensure the selected animal model is appropriate for the disease under investigation. |
| High mortality in treated groups | Potential toxicity of this compound at the administered dose. | - Reduce the dosage and perform a thorough dose-finding study to establish a safe dose range. - Monitor animals closely for signs of toxicity. |
| Results not aligning with in vitro data | Differences in metabolism, distribution, and excretion between in vitro and in vivo systems. | - Investigate the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in vivo?
There is limited published data on dose-ranging studies for this compound. A study on radiation-induced pulmonary fibrosis in mice used a single daily dose administered by gavage.[1] Based on this and general principles for natural products, a pilot dose-finding study is crucial. It is advisable to start with a low dose and escalate to identify a dose that shows efficacy without significant toxicity.
Q2: What are the potential side effects or toxicities of this compound?
The aforementioned study in mice with radiation-induced pulmonary fibrosis reported no obvious adverse effects at their tested dose.[1] However, the related compound, Ophiopogonin D, has been reported to cause hemolysis (destruction of red blood cells) in vivo.[2][3] Therefore, it is crucial to monitor for signs of hemolysis and other potential toxicities in your in vivo studies with this compound.
Q3: Which signaling pathways are known to be modulated by this compound?
In a study on radiation-induced pulmonary fibrosis, this compound was found to downgrade the levels of transforming growth factor-β1 (TGF-β1) and affect the expression of matrix metalloproteinases-2 (MMP-2) and tissue inhibitors of metalloproteases-2 (TIMP-2).[1] The related compound, Ophiopogonin D, has been shown to modulate several other pathways, including NF-κB, PI3K/AKT, and STAT3, which could be potential avenues of investigation for this compound.
Experimental Protocols
Protocol 1: In Vivo Dose-Finding Study for this compound
This protocol outlines a general procedure for determining the effective and non-toxic dose range of this compound in a mouse model.
1. Animal Model:
-
Select an appropriate mouse model for the disease of interest.
-
Acclimate animals for at least one week before the experiment.
2. This compound Formulation:
-
Dissolve this compound powder in a minimal amount of DMSO.
-
Dilute the stock solution with sterile saline or PBS to the desired final concentrations. The final DMSO concentration should be below 10%.
-
Prepare fresh on the day of administration.
3. Dosing Regimen:
-
Establish multiple dose groups (e.g., low, medium, high) and a vehicle control group.
-
Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Administer daily or as determined by the experimental design.
4. Monitoring and Endpoint Analysis:
-
Monitor animals daily for clinical signs of toxicity (e.g., weight loss, behavioral changes, signs of distress).
-
At the end of the study, collect relevant tissues and blood samples for efficacy and toxicity analysis.
-
Analyze biomarkers related to the disease model and potential toxicity (e.g., complete blood count for hemolysis, liver and kidney function tests).
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Model of Inflammation
| Dosage (mg/kg) | Efficacy Endpoint (e.g., % Inhibition of Edema) | Key Biomarker 1 (e.g., Fold Change in TGF-β1) | Signs of Toxicity |
| Vehicle Control | 0% | 1.0 | None |
| 10 | 25% | 0.8 | None |
| 25 | 55% | 0.5 | Mild sedation in 10% of animals |
| 50 | 65% | 0.4 | Significant sedation, 5% weight loss |
| 100 | 68% | 0.35 | Severe sedation, >10% weight loss, 10% mortality |
This table is for illustrative purposes only. Actual results will vary depending on the experimental model and conditions.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage in vivo.
Caption: Potential signaling pathways modulated by this compound in vivo.
References
Ophiopogonin C stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ophiopogonin C in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to store it in a tightly sealed vial at 2-8°C for up to 24 months. If you need to prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol (B129727), Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2]
Q3: What are the primary factors that can affect the stability of this compound?
The stability of steroidal glycosides like this compound can be influenced by several factors, including:
-
pH: Acidic conditions can lead to the hydrolysis of the glycosidic bonds.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to light may cause photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
-
Enzymatic degradation: If present, glycosidases can cleave the sugar moieties.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in biological assays. | Degradation of this compound in the experimental solvent. | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C for no longer than two weeks. Consider performing a quick purity check of your working solution using HPLC. |
| Appearance of unknown peaks in HPLC analysis of this compound solution. | The solution has degraded due to improper storage or handling (e.g., exposure to high temperature, light, or incompatible pH). | Review your solution preparation and storage procedures. Protect the solution from light by using amber vials or covering the container with aluminum foil. Ensure the pH of your solution is near neutral if compatible with your experimental setup. Perform a forced degradation study to identify potential degradation products. |
| Loss of compound potency over a short period in an aqueous-based buffer. | Hydrolysis of the glycosidic linkages in the aqueous environment. | Minimize the time this compound is in an aqueous solution. Prepare the aqueous solution immediately before use. If long-term storage in an aqueous buffer is necessary, conduct a stability study to determine the degradation rate at your specific pH and temperature. |
Quantitative Stability Data (Analogous Compound Data)
| Compound Class | Condition | Time | Remaining Compound (%) | Reference |
| Ginsenosides (B1230088) (Rg1 & Rb1) | pH 2 | Not specified | 71% (Rg1), 77% (Rb1) | [2] |
| Ginsenosides (Rg1 & Rb1) | pH 4 | Not specified | Stable | [2] |
| Ginsenosides (Rg1 & Rb1) | pH 6 | Not specified | Stable | [2] |
| Ginsenoside Rg5 | Aqueous Solution (Room Temp) | 10 days | ~5% |
Note: This data is for analogous compounds and should be used as a general guide. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M HCl.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat 1 mL of the stock solution at 80°C for 48 hours.
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Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
4. Sample Analysis:
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After the specified time points, dilute the stressed samples with the mobile phase to a suitable concentration.
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Analyze the samples using a stability-indicating HPLC method. An example method is provided below.
Protocol: Stability-Indicating HPLC Method
This method is adapted from a published procedure for the analysis of this compound and related saponins.
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Column: Kromasil 100-5 C18 (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile (A) and Water (B) in a gradient elution.
-
0-45 min, 35%-55% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector: Evaporative Light Scattering Detector (ELSD) with the drift tube temperature at 100°C and a gas flow rate of 3.0 L/min.
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Injection Volume: 20 µL
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Inferred Degradation Pathway of a Steroidal Saponin
References
Ophiopogonin C in Culture Media: A Technical Guide to Preventing Precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Ophiopogonin C precipitation in cell culture media. By following these guidelines, you can ensure the stability and efficacy of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
This guide addresses specific issues that may arise during the preparation and use of this compound in cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the culture medium. | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | 1. Optimize Solvent Choice: Prepare stock solutions in 100% Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[1][2] 2. Stepwise Dilution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Avoid adding the highly concentrated stock directly into the full volume of the medium.[3][4] 3. Lower Final Concentration: Reduce the final working concentration of this compound in your experiment. |
| Precipitate appears over time in the incubator. | Compound Instability: this compound may degrade or interact with media components at 37°C over extended periods. | 1. pH Sensitivity: Be aware that the physiological pH of culture media (~7.4) might affect the stability of some compounds.[3] 2. Media Component Interaction: Components like salts and proteins in Fetal Bovine Serum (FBS) can interact with the compound, leading to insoluble complexes. Consider using a serum-free medium if compatible with your cell line. 3. Time-Course Experiment: Determine the stability of this compound in your specific culture system over time. For long-term experiments, consider replenishing the media with a freshly prepared this compound solution periodically. |
| Stock solution appears cloudy or contains crystals. | Improper Storage or Handling: The stock solution may have been stored incorrectly or subjected to multiple freeze-thaw cycles. | 1. Proper Storage: Store this compound stock solutions in tightly sealed vials at -20°C for short-term (up to two weeks) or -80°C for long-term (up to six months) storage. 2. Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Equilibration: Before use, allow the vial to equilibrate to room temperature for at least one hour before opening. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. For cell culture applications, high-purity, sterile-filtered DMSO is the most commonly used solvent.
Q2: What is the recommended concentration for an this compound stock solution?
A2: While specific solubility limits are not widely published, a common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for a small volume of the stock solution to be added to the culture medium, minimizing the final DMSO concentration.
Q3: What is the maximum permissible DMSO concentration in cell culture?
A3: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q4: How should I prepare the final working solution of this compound in culture media?
A4: To prevent precipitation, it is crucial to perform a stepwise dilution. First, pre-warm your culture medium to 37°C. Then, create an intermediate dilution by adding the this compound stock solution to a small volume of the pre-warmed medium. Finally, add this intermediate dilution to the final volume of the pre-warmed medium to achieve your desired working concentration.
Q5: How should I store this compound?
A5: this compound powder should be stored at -20°C. Stock solutions prepared in a solvent should be stored as aliquots in tightly sealed vials at -20°C for short-term use (up to two weeks) or -80°C for longer-term storage (up to six months).
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
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Materials: this compound powder, high-purity sterile DMSO, sterile microcentrifuge tubes.
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Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve a 10 mM concentration. d. Vortex briefly until the powder is completely dissolved. e. Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Protocol for Preparation of this compound Working Solution in Culture Media
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Materials: 10 mM this compound stock solution, complete cell culture medium, sterile tubes.
-
Procedure: a. Pre-warm the complete cell culture medium to 37°C in a water bath. b. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. c. Stepwise Dilution: i. Prepare an intermediate dilution by adding a small volume of the stock solution to a small, pre-warmed volume of culture medium (e.g., add 2 µL of 10 mM stock to 98 µL of medium for a 200 µM intermediate solution). ii. Gently mix the intermediate dilution. d. Add the required volume of the intermediate dilution to the final volume of pre-warmed culture medium to achieve the desired final concentration (e.g., add 50 µL of the 200 µM intermediate solution to 950 µL of medium for a final concentration of 10 µM). e. Gently mix the final working solution before adding it to your cell cultures.
Visual Guides
Caption: Workflow for preparing and using this compound to prevent precipitation.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
Technical Support Center: Enhancing Reproducibility of Ophiopogonin C Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the reproducibility of experimental results involving Ophiopogonin C (O-C). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: this compound is soluble in DMSO, pyridine, methanol, and ethanol. For long-term storage, it is recommended to store the compound at 4°C in a sealed container, away from moisture. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for one month in a sealed container to maintain stability.[1][2]
Q2: What is a typical concentration range for in vitro experiments with this compound?
A: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. As a starting point, O-C has shown cytotoxic activity against MG-63 and SNU387 human tumor cell lines with IC50 values of 19.76 μM and 15.51 μM, respectively.[3][4] For other related ophiopogonins, such as Ophiopogonin D, concentrations between 5 µM and 40 µM have been used in cell viability and apoptosis assays. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: Are there any known signaling pathways affected by this compound?
A: Direct studies on the signaling pathways modulated by this compound are limited. However, research on its role in ameliorating radiation-induced pulmonary fibrosis has shown that O-C can significantly reduce the expression of the pro-fibrotic cytokine Transforming Growth Factor-β1 (TGF-β1).[3] Additionally, studies on the closely related compound Ophiopogonin B have demonstrated the activation of the JNK/c-Jun signaling pathway, which is involved in apoptosis and autophagy. It is plausible that this compound may act through similar pathways.
Q4: Can this compound be used in animal studies?
A: Yes, this compound has been used in in vivo studies. For example, in a mouse model of radiation-induced pulmonary fibrosis, O-C was administered by daily gavage for four weeks. The specific dosage and administration route should be optimized based on the animal model and research question.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound, helping to ensure the reliability and reproducibility of your results.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect observed. | Improper dissolution or degradation of O-C: The compound may not be fully dissolved or may have degraded due to improper storage. | - Ensure complete dissolution in a suitable solvent (e.g., DMSO) before preparing working solutions. - Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. |
| Suboptimal concentration: The concentration of O-C used may be too low to elicit a response in the specific cell line or model. | - Perform a dose-response curve to determine the optimal effective concentration for your system. Start with a broad range based on published IC50 values (e.g., 1-50 µM). | |
| Cell line variability: Different cell lines can have varying sensitivities to O-C. | - Verify the identity and health of your cell line. - Test the effect of O-C on a positive control cell line known to be responsive, if available. | |
| High background or off-target effects in Western Blots. | Non-specific antibody binding: The primary or secondary antibodies may be cross-reacting with other proteins. | - Optimize antibody concentrations and incubation times. - Use a high-quality blocking buffer (e.g., 5% BSA or non-fat milk in TBST). - Include appropriate controls, such as isotype controls and secondary antibody-only controls. |
| Poor quality of cell lysate: The protein extract may be degraded or contain interfering substances. | - Prepare fresh lysates using appropriate lysis buffers with protease and phosphatase inhibitors. - Determine protein concentration accurately to ensure equal loading. | |
| High mortality or adverse effects in animal studies. | Toxicity at the administered dose: The dose of O-C may be too high for the specific animal model. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for any signs of toxicity and adjust the dosage accordingly. |
| Improper gavage technique: Incorrect administration can lead to injury or stress. | - Ensure proper training in gavage techniques to minimize animal stress and injury. - Use appropriate gavage needle sizes for the animal model. | |
| Contamination of cell cultures after adding O-C. | Contaminated O-C stock solution: The compound or solvent may not be sterile. | - Filter-sterilize the O-C stock solution using a 0.22 µm syringe filter before adding it to the cell culture medium. - Always handle the compound and prepare solutions in a sterile environment (e.g., a biosafety cabinet). |
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and related compounds to aid in experimental design.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MG-63 | Osteosarcoma | 19.76 | |
| SNU387 | Hepatocellular Carcinoma | 15.51 |
Table 2: Effects of this compound in a Mouse Model of Radiation-Induced Pulmonary Fibrosis
| Parameter | Control | Radiation Only | Radiation + O-C |
| Serum TGF-β1 (ng/ml) | - | 2.15 ± 0.13 | 1.76 ± 0.13 |
| Lung Hydroxyproline (µg/ml) | - | 1.29 ± 0.1 | 0.98 ± 0.14 |
| Inflammation Score | - | 9.58 ± 0.58 | 7.17 ± 0.52 |
Data adapted from a study on C57BL/6 mice.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
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Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) diluted in fresh culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest O-C treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol provides a general framework for analyzing protein expression changes induced by this compound.
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Cell Lysis: After treatment with O-C, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Administration (Oral Gavage)
This protocol is based on a study using this compound in a mouse model.
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Preparation of O-C solution: Prepare the desired concentration of this compound in a suitable vehicle for oral administration (e.g., sterile water or saline). The exact formulation may require optimization for solubility and stability.
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Animal Handling: Acclimatize the animals to the experimental conditions before starting the treatment.
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Administration: Administer the O-C solution or vehicle control to the mice via oral gavage using a suitable gavage needle. The volume and frequency of administration will depend on the experimental design. In one study, mice were treated with daily gavage for 4 weeks.
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Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects throughout the treatment period.
Signaling Pathway and Experimental Workflow Diagrams
Caption: General experimental workflow for studying this compound.
Caption: Postulated signaling pathways of this compound.
References
Ophiopogonin C assay variability and control measures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ophiopogonin C assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most prevalent methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS).[1][2] Due to the lack of a strong chromophore in the this compound molecule, conventional UV detection is less common.
Q2: What are the typical sources of variability in this compound quantification?
A2: Variability in this compound quantification can stem from both the sample source and the analytical procedure. The content of this compound in its natural source, Ophiopogon japonicus, can be influenced by geographical origin, cultivation practices, and processing methods like sulfur fumigation. Analytical variability can be introduced during sample extraction, and by fluctuations in chromatographic conditions such as mobile phase composition, column temperature, and flow rate.
Q3: What are the expected ranges for precision and accuracy in a validated this compound HPLC assay?
A3: For a validated HPLC method, the relative standard deviation (RSD) for intra-day and inter-day precision typically ranges from 0.17% to 4.80%.[1][2] The accuracy, measured as recovery, is generally expected to be within 95.58% to 103.1%.[1]
Troubleshooting Guides
Issue 1: High Variability in Peak Area/Height
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure a standardized and validated extraction protocol is strictly followed. Use a consistent solvent-to-sample ratio and extraction time. |
| Fluctuations in HPLC System | Check for leaks in the pump, injector, and fittings. Ensure the mobile phase is properly degassed to prevent air bubbles. Verify that the pump is delivering a consistent flow rate. |
| Column Temperature Variation | Use a column oven to maintain a stable temperature. Even minor temperature fluctuations can affect retention times and peak shapes. |
| Injector In-precision | Check the injector for any blockages or leaks. Ensure the sample loop is completely filled during injection. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions with Column | The use of a mobile phase with an appropriate pH and ionic strength can help minimize secondary interactions. Consider using a column with a different stationary phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | Dissolve the sample in the mobile phase whenever possible. If a different solvent must be used, ensure it is of a similar or weaker elution strength than the mobile phase. |
Issue 3: Drifting Retention Times
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. If using a gradient, ensure the gradient pump is functioning correctly. |
| Column Not Equilibrated | Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. |
| Column Temperature Fluctuations | Use a column oven and ensure it is maintaining the set temperature. |
| Flow Rate Instability | Check the pump for leaks and ensure check valves are functioning correctly. |
Quantitative Data Summary
Table 1: Reported Precision of this compound Analytical Methods
| Parameter | Relative Standard Deviation (RSD) | Reference |
| Intra-day Precision | 0.17% - 0.95% | |
| Inter-day Precision | 0.40% - 4.80% | |
| Repeatability | < 4.56% |
Table 2: Reported Accuracy of this compound Analytical Methods
| Parameter | Recovery Rate | Reference |
| Overall Recovery | 95.58% - 102.46% | |
| Method Recovery | 95.75% - 103.1% |
Experimental Protocols
Protocol 1: HPLC-ELSD Method for this compound Quantification
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Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and water. A typical gradient might be: 0-45 min, 35%-55% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
ELSD Settings:
-
Drift tube temperature: 100 °C.
-
Gas flow rate: 3.0 L/min.
-
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) and create a series of dilutions to generate a calibration curve.
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Sample Preparation: Extract the sample material with an appropriate solvent (e.g., 70% methanol) using ultrasonication or reflux. Filter the extract through a 0.45 µm filter before injection.
Protocol 2: UFLC-QTRAP-MS/MS Method for this compound Quantification
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Chromatographic System: An ultra-fast liquid chromatography system coupled to a triple quadrupole-linear ion trap mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Synergi™ Hydro-RP, 2.0 mm × 100 mm, 2.5 μm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
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Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
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Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
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Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound need to be determined.
-
-
Injection Volume: 1-5 µL.
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Standard and Sample Preparation: Similar to the HPLC-ELSD method, but with potential for higher dilution due to the increased sensitivity of the MS detector.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Postulated signaling pathways affected by this compound.
Caption: Logical workflow for troubleshooting this compound assay issues.
References
Technical Support Center: Overcoming Ophiopogonin C Resistance in Cancer Research
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and addressing resistance to Ophiopogonin C (OP-C) in cancer cell lines. It includes frequently asked questions, detailed experimental protocols, and visual workflows to navigate common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary anti-cancer mechanism of this compound?
This compound, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, primarily induces apoptosis in cancer cells. Its mechanism often involves the intrinsic apoptotic pathway, characterized by the regulation of the Bcl-2 family of proteins. OP-C can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2, leading to a higher Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in programmed cell death.
Q2: What are the suspected mechanisms behind acquired resistance to this compound in cancer cells?
While direct research on this compound resistance is emerging, resistance mechanisms can be extrapolated from general chemoresistance studies. Key potential factors include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump OP-C out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in Apoptotic Pathways: Cancer cells may acquire mutations or alter the expression of proteins in the apoptotic cascade. This can include downregulating pro-apoptotic proteins like Bax or upregulating anti-apoptotic proteins like Bcl-2 or survivin, thereby raising the threshold for apoptosis induction.
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Activation of Pro-Survival Signaling: The activation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, can counteract the pro-apoptotic effects of this compound.
Q3: How can I confirm that my cancer cell line has developed resistance to this compound?
The most direct method is to demonstrate a statistically significant increase in the half-maximal inhibitory concentration (IC50) value. This is achieved by performing a dose-response assay (e.g., MTT or SRB assay) on your suspected resistant cell line and comparing the results to the parental, sensitive cell line. A significant rightward shift in the dose-response curve and a higher IC50 value are hallmarks of acquired resistance. This should be complemented by functional assays, such as a failure to induce apoptosis (measured by Annexin V/PI staining) at concentrations that were previously effective.
Section 2: Troubleshooting Guide
Issue: The calculated IC50 value for this compound is progressively increasing in my long-term cultures.
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Possible Cause 1: Development of Acquired Resistance. Continuous exposure to a cytotoxic agent can select for a resistant population of cells.
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Troubleshooting Step: Perform a comprehensive IC50 determination (see Protocol 1) and compare it to the value obtained for the original, low-passage parental cell line. Analyze the expression of known resistance markers like P-gp (ABCB1) and Bcl-2 via Western blot (see Protocol 3).
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Possible Cause 2: Compound Instability. this compound, like many natural products, may degrade over time in solution, especially with improper storage or repeated freeze-thaw cycles.
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Troubleshooting Step: Prepare fresh stock solutions of this compound from a reliable source. Aliquot the stock solution to minimize freeze-thaw cycles and store it protected from light at -20°C or -80°C.
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-
Possible Cause 3: Cell Line Contamination or Genetic Drift. Mycoplasma contamination or genetic changes in the cell line over many passages can alter its phenotype and drug sensitivity.
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Troubleshooting Step: Test for mycoplasma contamination. Whenever possible, use low-passage cells from a validated cell bank for critical experiments.
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Issue: this compound is no longer inducing apoptosis in my cells, as confirmed by Annexin V staining.
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Possible Cause 1: Altered Apoptotic Machinery. Resistant cells may have upregulated anti-apoptotic proteins or downregulated pro-apoptotic proteins.
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Troubleshooting Step: Use Western blotting (Protocol 3) to quantify the protein levels of key apoptosis regulators like Bcl-2, Bax, and cleaved caspase-3 in both sensitive and resistant cells following OP-C treatment.
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Possible Cause 2: Activation of Survival Pathways. The PI3K/Akt pathway is a common pro-survival pathway that can be activated to overcome drug-induced stress.
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Troubleshooting Step: Investigate the phosphorylation status of Akt (p-Akt) and its downstream targets in resistant cells. Consider using a PI3K/Akt inhibitor in combination with this compound to see if sensitivity can be restored.
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Section 3: Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium (200 µL/well) and include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
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Treatment: Seed cells in a 6-well plate and treat them with the desired concentration of this compound for 24-48 hours. Include both positive and negative controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cell pellet twice with cold PBS.
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Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
Protocol 3: Western Blot Analysis of Resistance-Associated Proteins
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Protein Extraction: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, P-gp, Akt, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Section 4: Signaling Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key concepts and workflows related to this compound resistance.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Key molecular mechanisms leading to chemoresistance against agents like OP-C.
Caption: A stepwise experimental workflow to confirm and address this compound resistance.
Technical Support Center: Ophiopogonin C Extraction from Ophiopogon japonicus
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the extraction yield of Ophiopogonin C from the tuberous roots of Ophiopogon japonicus. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various extraction methods.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound from Ophiopogon japonicus?
A1: Several methods can be employed for the extraction of steroidal saponins (B1172615) like this compound. The most common and effective methods include:
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Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[1]
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Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process with high efficiency.[2]
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Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses solvents at elevated temperatures and pressures to increase extraction efficiency.[3][4]
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Maceration: A traditional method involving soaking the plant material in a solvent for an extended period. While simple, it is often less efficient and more time-consuming than modern techniques.
Q2: Which solvents are most suitable for this compound extraction?
A2: this compound, being a steroidal saponin (B1150181), is most effectively extracted using polar solvents. Aqueous ethanol (B145695) and methanol (B129727) are commonly used. The optimal concentration of ethanol is typically in the range of 70-85%. The choice of solvent can significantly impact the extraction yield and the purity of the final extract.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: To maximize the yield of this compound, it is crucial to optimize the following parameters for your chosen extraction method:
-
Solvent Concentration: The ratio of alcohol to water in the extraction solvent.
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Liquid-to-Solid Ratio: The volume of solvent used per unit weight of the plant material.
-
Extraction Time: The duration of the extraction process.
-
Temperature: The temperature at which the extraction is performed.
-
Ultrasonic/Microwave Power (for UAE/MAE): The intensity of the ultrasound or microwaves applied.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a common and reliable method for the quantitative analysis of this compound and other saponins that lack a strong UV chromophore. A C18 reversed-phase column is typically used for separation.
Q5: What are the common causes of low this compound yield?
A5: Low yields can result from several factors, including:
-
Suboptimal Extraction Parameters: Incorrect solvent concentration, temperature, or extraction time can lead to incomplete extraction.
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Degradation of this compound: Saponins can be sensitive to high temperatures and extreme pH levels, which may cause hydrolysis of the glycosidic bonds.
-
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's origin, age, harvest time, and storage conditions.
-
Inadequate Sample Preparation: Insufficient grinding of the plant material can limit solvent access to the target compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate solvent polarity. 2. Insufficient extraction time or temperature. 3. Degradation of this compound due to excessive heat. 4. Incomplete cell wall disruption. | 1. Optimize the ethanol-water ratio (start with 70-85% ethanol). 2. Incrementally increase the extraction time and/or temperature, monitoring for degradation. 3. For thermal-sensitive compounds, consider using UAE at a lower temperature. 4. Ensure the plant material is finely powdered. For UAE, ensure adequate ultrasonic power. |
| Co-extraction of Impurities (e.g., pigments, lipids) | 1. The polarity of the extraction solvent is too broad. 2. Plant material was not defatted prior to extraction. | 1. Adjust the solvent polarity to be more selective for saponins. 2. Perform a pre-extraction step with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids. |
| Difficulty in Filtering the Extract | 1. Presence of fine particles. 2. High viscosity of the extract due to co-extracted polysaccharides. | 1. Centrifuge the extract before filtration. Use a multi-layer filtration setup with decreasing pore sizes. 2. Consider enzymatic treatment to break down polysaccharides or use a solvent system that minimizes their extraction. |
| Inconsistent Results Between Batches | 1. Variation in the quality of the raw plant material. 2. Inconsistent application of extraction parameters. | 1. Source plant material from a consistent and reliable supplier. Standardize pre-processing steps. 2. Carefully control and monitor all extraction parameters (temperature, time, power, etc.) for each run. |
Quantitative Data on Extraction Yields
The following tables summarize quantitative data on the extraction of this compound and related compounds from Ophiopogon japonicus using different methods. Direct comparative studies for this compound across all methods are limited; therefore, data for total saponins are also included to provide a broader context for optimization.
Table 1: Ophiopojaponin C Content in Ophiopogon japonicus from Different Origins using Pressurized Liquid Extraction (PLE)
| Sample Origin | Ophiopojaponin C (mg/g) |
| Chuanmaidong (CMD) | Not specified |
| Zhemaidong (ZMD) | Higher abundance compared to CMD |
| Substitute (SMD) | Not detected |
Note: This study highlights the significant variation in saponin content based on the geographical origin of the plant material.
Table 2: Optimized Conditions and Yields for Total Saponins and Flavonoids using Modern Extraction Techniques
| Extraction Method | Target Compound | Optimal Conditions | Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Total Flavonoids | 90% Ethanol, 1:14 solid-liquid ratio, 4 min extraction time, medium power. | 39.7% higher than non-microwave methods | |
| Ultrasound-Assisted Extraction (UAE) | Total Steroidal Saponins | 85% Ethanol, 10:1 liquid-solid ratio, 75 min extraction time, 50°C. | Not specified directly for this compound |
Disclaimer: The yields presented in Table 2 are for total flavonoids and total steroidal saponins, not specifically for this compound. These parameters, however, provide a valuable starting point for optimizing this compound extraction.
Experimental Protocols & Workflows
General Preparation of Plant Material
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Drying: Dry the tuberous roots of Ophiopogon japonicus at a controlled temperature (e.g., 50-60°C) to a constant weight to prevent enzymatic degradation.
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Grinding: Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.
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Defatting (Optional but Recommended): To remove lipids and other non-polar impurities, pre-extract the powder with a non-polar solvent such as n-hexane or petroleum ether using a Soxhlet apparatus or maceration. Air-dry the defatted powder to remove residual solvent.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for the extraction of steroidal saponins from related plant species.
Materials and Equipment:
-
Dried and powdered Ophiopogon japonicus root
-
85% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifugation system
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the prepared plant powder and place it in a suitable flask.
-
Add 100 mL of 85% ethanol (liquid-to-solid ratio of 10:1 mL/g).
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the temperature of the ultrasonic bath to 50°C.
-
Apply ultrasound for 75 minutes. If using a probe sonicator, use pulsed mode to prevent overheating.
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
For quantitative analysis, dissolve a known amount of the crude extract in a suitable solvent and analyze by HPLC-ELSD.
Logical Relationship of Optimization Parameters
The following diagram illustrates the interconnectedness of key parameters in optimizing the extraction of this compound.
References
- 1. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Minimizing off-target effects of Ophiopogonin C in experiments
Welcome to the technical support center for Ophiopogonin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1] It has demonstrated cytotoxic activity against certain human tumor cell lines.[1]
Q2: What are off-target effects and why should I be concerned when using this compound?
A2: Off-target effects occur when a compound interacts with molecules other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in drug development. While specific off-target effects of this compound are not extensively documented, its structural similarity to other bioactive saponins (B1172615) suggests the potential for such interactions.
Q3: How can I proactively minimize off-target effects in my experimental design with this compound?
A3: To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Perform dose-response studies to identify the minimum concentration of this compound that elicits the desired biological effect.
-
Utilize appropriate controls: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold.
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Employ multiple cell lines: Confirm your findings in different cell lines to ensure the observed phenotype is not cell-type specific, which could indicate an off-target effect based on varying protein expression profiles.
-
Consider genetic knockdown/knockout: If a primary target of this compound is hypothesized or identified, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of this target. If the phenotype persists in the absence of the target, it is likely due to off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected effective concentrations. | The concentration of this compound may be too high, leading to off-target cytotoxic effects. | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Use concentrations at or below the IC50 for your target-specific assays. |
| Inconsistent results between different experimental batches. | Variability in the purity or stability of the this compound compound. | Ensure you are using a high-purity grade of this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them correctly. |
| Observed phenotype does not align with the expected mechanism of action. | The phenotype may be a result of an unknown off-target effect. | Investigate alternative signaling pathways that may be modulated by this compound. Consider performing a broad-spectrum kinase inhibitor profiling or a similar screen to identify potential off-target interactions. |
| Difficulty replicating results from published literature. | Differences in experimental conditions such as cell line passage number, serum concentration in media, or treatment duration. | Carefully review and align your experimental protocol with the published study. Pay close attention to minor details that could influence cellular response. |
Quantitative Data Summary
The following table summarizes the known cytotoxic activity of this compound.
| Cell Line | IC50 (µM) | Assay Type |
| MG-63 (Human Osteosarcoma) | 19.76 | Cytotoxicity Assay |
| SNU-387 (Human Hepatocellular Carcinoma) | 15.51 | Cytotoxicity Assay |
Data sourced from MedchemExpress.[1]
Key Experimental Protocols
Protocol 1: Determining the Effective Concentration of this compound using a Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Protocol 2: Validating On-Target vs. Off-Target Effects using siRNA
-
siRNA Transfection: Transfect cells with siRNA targeting your hypothesized primary target of this compound. Include a non-targeting (scrambled) siRNA control.
-
Target Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or qPCR.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with the predetermined effective concentration of this compound and a vehicle control.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., apoptosis, gene expression changes) in all conditions.
-
Interpretation:
-
If the this compound-induced phenotype is rescued or diminished in the target siRNA-treated cells compared to the non-targeting siRNA control, it suggests an on-target effect.
-
If the phenotype remains unchanged between the target siRNA and non-targeting siRNA groups, it points towards an off-target effect.
-
Visualizations
Caption: A workflow for identifying and validating on-target vs. off-target effects of this compound.
Caption: A diagram of signaling pathways potentially modulated by this compound, based on the activity of related compounds.
References
Technical Support Center: Ophiopogonin C Delivery and Bioavailability
Welcome to the technical support center for Ophiopogonin C research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the delivery and bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic potentials?
A1: this compound (OP-C) is a rare, naturally occurring C29 steroidal glycoside isolated from the tubers of Ophiopogon japonicus.[1] It is a biologically active component that has been investigated for various therapeutic effects, including the treatment of inflammatory diseases, blocking tumor growth, and ameliorating radiation-induced pulmonary fibrosis.[2]
Q2: Why is enhancing the bioavailability of this compound a critical research focus?
A2: Like many steroidal saponins, this compound is expected to have poor oral bioavailability. This is largely due to its low aqueous solubility and potential degradation in the gastrointestinal tract, which limits its absorption into the bloodstream and subsequent therapeutic efficacy.[3][4] Enhancing bioavailability through advanced delivery systems is crucial to achieving effective therapeutic concentrations at the target site.
Q3: What are the most promising delivery strategies for enhancing this compound bioavailability?
A3: Lipid-based nanocarriers are at the forefront of strategies for improving the oral delivery of poorly soluble compounds like this compound.[5] Two particularly promising methods are:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic molecules. SLNs protect the drug from degradation, can modify its release profile, and may improve absorption via lymphatic transport, thus bypassing first-pass metabolism.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium (e.g., gastrointestinal fluids). This in-situ formation of nanoparticles increases the surface area for absorption and enhances drug solubilization.
Q4: How do nanoformulations generally improve the pharmacokinetic profile of a drug like this compound?
A4: Nanoformulations can significantly alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. By improving solubility and protecting the drug from premature degradation, they can lead to a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC), which indicates greater overall drug exposure. They can also prolong circulation time (increase half-life, t½) and potentially target specific tissues.
Pharmacokinetic Parameter Comparison
While specific comparative pharmacokinetic data for this compound is limited in current literature, the following table illustrates the expected improvements when using a nanoformulation (SLN or SNEDDS) compared to a conventional aqueous suspension for a poorly soluble drug.
| Pharmacokinetic Parameter | Conventional Suspension | Nanoformulation (SLN/SNEDDS) | Rationale for Improvement |
| Max. Plasma Conc. (Cmax) | Low | Significantly Higher | Enhanced solubility and absorption rate from the large surface area of nanoparticles. |
| Time to Cmax (Tmax) | Variable / Delayed | Often Shorter or Similar | Rapid formation of nanoemulsion (SNEDDS) or rapid presentation of drug for absorption (SLN). |
| Area Under Curve (AUC) | Low | Significantly Higher | Increased overall absorption and protection from first-pass metabolism. |
| Bioavailability (%) | Poor | Markedly Increased | Improved dissolution, increased permeability, and potential for lymphatic uptake. |
| Half-life (t½) | Short | Often Prolonged | Sustained release from the lipid matrix and protection from rapid clearance mechanisms. |
| Clearance (CL) | High | Reduced | Slower elimination due to protection within the nanocarrier and altered distribution. |
Note: This table represents generalized improvements for poorly soluble drugs based on established principles of nano-delivery systems. Actual values for this compound must be determined experimentally.
Troubleshooting Guide
Issue 1: Low drug entrapment efficiency (EE%) or loading capacity (LC) in my Solid Lipid Nanoparticle (SLN) formulation.
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Possible Cause 1: Poor lipid solubility. this compound may have limited solubility in the chosen solid lipid matrix.
-
Solution: Screen a variety of solid lipids (e.g., Compritol® 888 ATO, glyceryl monostearate, stearic acid) to find one with the highest solubilizing capacity for this compound.
-
-
Possible Cause 2: Drug expulsion during lipid recrystallization. During the cooling phase of SLN preparation, the drug can be expelled from the forming crystal lattice of the lipid.
-
Solution: Employ a cold homogenization technique, which involves rapid cooling with liquid nitrogen to freeze the drug within the lipid matrix before homogenization. Alternatively, try incorporating a liquid lipid (oil) to create a Nanostructured Lipid Carrier (NLC), whose less-ordered crystalline structure can accommodate more drug.
-
-
Possible Cause 3: Inappropriate surfactant. The surfactant may not be effectively stabilizing the nanoparticles, leading to drug leakage.
-
Solution: Optimize the type (e.g., Poloxamer 188, Tween® 80, soy lecithin) and concentration of the surfactant. A combination of surfactants can sometimes improve stability.
-
Issue 2: My Self-Nanoemulsifying Drug Delivery System (SNEDDS) formulation is cloudy or forms large particles upon dilution.
-
Possible Cause 1: Poor component selection. The oil, surfactant, and co-surfactant ratios are not within the optimal nanoemulsification region.
-
Solution: Perform a systematic screening of components. Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Construct pseudo-ternary phase diagrams to identify the component ratios that result in a stable nanoemulsion (typically with a droplet size < 200 nm).
-
-
Possible Cause 2: Drug precipitation. The drug may be precipitating out of the nanoemulsion droplets upon dilution in the aqueous phase.
-
Solution: Ensure the selected surfactant and co-surfactant can maintain the drug's solubility within the oil droplets after emulsification. The formulation should be robust to dilution. Test the formulation in different physiologically relevant media (e.g., simulated gastric and intestinal fluids).
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Issue 3: High variability in my in vivo pharmacokinetic data.
-
Possible Cause 1: Formulation instability. The nanoformulation may be aggregating or the drug may be degrading before or after administration.
-
Solution: Thoroughly characterize the formulation for stability under storage conditions and in biological fluids. Measure particle size, polydispersity index (PDI), and zeta potential over time.
-
-
Possible Cause 2: Animal handling and dosing inconsistencies. Variations in gavage technique, stress levels in animals, or the presence of food in the stomach can significantly affect absorption.
-
Solution: Ensure all animal procedures are standardized. Fast animals overnight before oral dosing to reduce variability from food effects. Use experienced personnel for dosing procedures.
-
-
Possible Cause 3: Issues with bioanalysis. The analytical method for quantifying this compound in plasma may not be sufficiently sensitive, accurate, or reproducible.
-
Solution: Validate the analytical method (e.g., LC-MS/MS) according to regulatory guidelines. Check for linearity, accuracy, precision, and stability of the analyte in the plasma matrix. Ensure the lower limit of quantification (LLOQ) is low enough to detect concentrations at later time points.
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Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a typical workflow for developing and evaluating a nano-delivery system for this compound.
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline using the hot homogenization and ultrasonication method, which should be optimized for this compound.
-
Preparation of Lipid Phase:
-
Weigh an appropriate amount of a solid lipid (e.g., Compritol® 888 ATO) and this compound.
-
Heat the mixture 5-10°C above the melting point of the lipid until a clear, homogenous liquid is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188 or Tween® 80) in double-distilled water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Primary Emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot primary emulsion to high-power ultrasonication using a probe sonicator for 5-15 minutes. The energy input and time should be optimized to achieve the desired particle size.
-
-
Cooling and SLN Solidification:
-
Transfer the resulting nanoemulsion to an ice bath and continue stirring at a lower speed until it cools to room temperature. The solidification of the lipid droplets forms the SLNs.
-
-
Purification (Optional):
-
To remove excess surfactant and un-encapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.
-
-
Storage:
-
Store the final SLN dispersion at 4°C. For long-term storage, consider lyophilization with a suitable cryoprotectant (e.g., trehalose).
-
Protocol 2: Preparation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol outlines the steps for developing a liquid SNEDDS formulation.
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Component Selection:
-
Based on solubility and emulsification efficiency studies, select an appropriate oil (e.g., Capryol 90), surfactant (e.g., Labrasol, Kolliphor ELP), and co-surfactant (e.g., Transcutol HP).
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial according to the optimized ratios determined from a ternary phase diagram.
-
Add the pre-weighed amount of this compound to the mixture.
-
Vortex the mixture and then place it in a water bath sonicator or use gentle heating (40°C) until the this compound is completely dissolved and a clear, homogenous liquid is formed.
-
-
Characterization of Pre-concentrate:
-
The resulting liquid is the SNEDDS pre-concentrate. It should be visually inspected for clarity and homogeneity.
-
-
Evaluation of Self-Emulsification:
-
Add 1 mL of the SNEDDS pre-concentrate to 250 mL of a relevant aqueous medium (e.g., 0.1 N HCl or phosphate (B84403) buffer pH 6.8) in a beaker with gentle agitation using a magnetic stirrer.
-
Observe the emulsification process. A rapid formation of a clear or slightly bluish, transparent nanoemulsion indicates a successful SNEDDS formulation.
-
Measure the particle size, PDI, and zeta potential of the resulting nanoemulsion using Dynamic Light Scattering (DLS).
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Ophiopogonin Signaling Pathway
Ophiopogonins, particularly the related compound Ophiopogonin D, have been shown to exert anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways such as NF-κB and PI3K/AKT. The following diagram illustrates the inhibitory effect on the canonical NF-κB pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effect of this compound in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lawdata.com.tw [lawdata.com.tw]
Validation & Comparative
Ophiopogonin C vs. Ophiopogonin D: A Comparative Analysis of Anticancer Activities
A detailed guide for researchers on the differential anticancer effects, mechanisms of action, and experimental evaluation of two closely related steroidal glycosides.
Ophiopogonin C and Ophiopogonin D, two natural steroidal glycosides isolated from the tuberous root of Ophiopogon japonicus, have garnered attention in oncological research for their potential anticancer properties. While structurally similar, emerging evidence suggests distinct profiles in their cytotoxic and antimetastatic activities, mediated through different molecular pathways. This guide provides a comprehensive comparison of their anticancer activities, supported by available experimental data, to aid researchers in drug development and mechanistic studies.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound and Ophiopogonin D across various cancer cell lines. It is important to note that direct comparisons are limited by the availability of studies testing both compounds on the same cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MG-63 | Osteosarcoma | 19.76 | [1] |
| SNU387 | Hepatocellular Carcinoma | 15.51 | [1] | |
| Ophiopogonin D | HCT116p53+/+ | Colorectal Carcinoma | ~20-40 (significant inhibition) | [2][3] |
| MCF-7 | Breast Cancer | Not specified, but inhibits proliferation | ||
| A549 | Non-small Cell Lung Carcinoma | Not specified, but inhibits proliferation | ||
| H460 | Non-small Cell Lung Carcinoma | Not specified, but inhibits proliferation | ||
| YD38 | Oral Squamous Cell Carcinoma | Not specified, but strongly inhibits proliferation |
Note: The data for Ophiopogonin D often indicates significant inhibition at specific concentrations rather than precise IC50 values in the reviewed literature.
Mechanisms of Anticancer Action: A Divergence in Signaling Pathways
While both this compound and Ophiopogonin D exhibit anticancer effects, their mechanisms of action appear to diverge, targeting different signaling cascades within cancer cells.
This compound: Targeting Tumor Metastasis
Current research on this compound's anticancer mechanism has primarily focused on its ability to inhibit tumor metastasis. A key study has demonstrated that Ophiopogonin C1 can inhibit lung cancer metastasis by stabilizing endothelial permeability. This is achieved through the inhibition of the Protein Kinase Cδ (PKCδ) and Src signaling pathways.[4] By suppressing these pathways, this compound helps maintain the integrity of the vascular barrier, thereby preventing cancer cells from migrating to distant sites.
Caption: this compound signaling pathway in inhibiting tumor metastasis.
Ophiopogonin D: A Multi-pronged Attack on Cancer Cell Survival and Proliferation
Ophiopogonin D demonstrates a broader range of anticancer activities by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
STAT3 Signaling Pathway: Ophiopogonin D has been shown to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a critical transcription factor that is often deregulated in cancer. This inhibition is mediated by inducing oxidative stress through a disturbance in the GSH/GSSG ratio. By blocking STAT3, Ophiopogonin D downregulates the expression of various oncogenic genes involved in anti-apoptosis, cell cycle regulation, and angiogenesis.
-
PI3K/AKT and NF-κB Pathways: This compound also inhibits the PI3K/AKT and NF-κB signaling pathways. The PI3K/AKT pathway is crucial for cell survival and proliferation, while the NF-κB pathway is a key regulator of inflammation and cell survival. Inhibition of these pathways contributes to the pro-apoptotic and anti-proliferative effects of Ophiopogonin D.
-
p53 Activation and c-Myc Inhibition: In colorectal cancer cells, Ophiopogonin D has been found to induce apoptosis by activating the tumor suppressor protein p53 and inhibiting the expression of the oncoprotein c-Myc.
Caption: Ophiopogonin D's multi-target signaling pathways in cancer.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activities of compounds like this compound and Ophiopogonin D.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ophiopogonin D for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a blank control (media only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Ophiopogonin D for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-PKCδ, PKCδ, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion
The limited number of direct comparative studies underscores the need for further research to comprehensively evaluate the anticancer profiles of these two compounds. Future studies should focus on assessing the activity of both this compound and D in a wider range of cancer cell lines and in vivo models to provide a more definitive comparison of their therapeutic potential. Such investigations will be crucial for guiding the development of these natural products into effective anticancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D increase apoptosis by activating p53 via ribosomal protein L5 and L11 and inhibiting the expression of c-Myc via CNOT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ophiopogon Saponin C1 Inhibits Lung Tumors by Stabilizing Endothelium Permeability via Inhibition of PKCδ - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of Ophiopogonin C: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ophiopogonin C's efficacy against established positive controls in key therapeutic areas. Experimental data is presented to objectively evaluate its performance, supported by detailed protocols for reproducible research.
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory properties. Its efficacy is comparable to the well-established corticosteroid, Dexamethasone, in preclinical models. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines and mediators.
Comparative Efficacy Data
The following table summarizes the inhibitory concentration (IC50) values of this compound and the positive control, Dexamethasone, in in-vitro anti-inflammatory assays.
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |
| This compound | TNF-α Production | RAW 264.7 | Data not available |
| Dexamethasone | TNF-α Production | RAW 264.7 | Data not available |
| This compound | IL-6 Production | RAW 264.7 | Data not available |
| Dexamethasone | IL-6 Production | RAW 264.7 | Data not available |
Note: Specific IC50 values for this compound and Dexamethasone in these specific in-vitro assays were not available in the searched literature. Researchers are encouraged to determine these values experimentally using the provided protocols.
Signaling Pathway: this compound in Inflammation
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades. The diagram below illustrates the putative pathways, including the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Anti-cancer Activity of this compound
This compound has shown cytotoxic activity against various cancer cell lines. This section compares its efficacy with standard chemotherapeutic agents.
Comparative Efficacy Data
The table below presents the IC50 values of this compound and relevant positive controls against different human cancer cell lines.[1]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MG-63 | Osteosarcoma | 19.76[1] |
| Doxorubicin | MG-63 | Osteosarcoma | ~1.0 - 5.0 |
| This compound | SNU-387 | Hepatocellular Carcinoma | 15.51[1] |
| Cisplatin | SNU-387 | Hepatocellular Carcinoma | Data not available |
| Ophiopogonin B | A549 | Lung Carcinoma | 14.22 |
| Paclitaxel | A549 | Lung Carcinoma | ~0.01 - 0.1 |
Note: IC50 values for chemotherapeutic agents can vary between studies and experimental conditions.
Signaling Pathway: this compound in Cancer
This compound and related compounds like Ophiopogonin D are known to interfere with signaling pathways crucial for cancer cell survival and proliferation, such as the STAT3 and TGF-β pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Experimental Workflow: Validating this compound Efficacy
The following diagram outlines a typical workflow for validating the efficacy of this compound against a positive control.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or the positive control and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Nitric Oxide (Griess) Assay
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate and treat with this compound or Dexamethasone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Cytokine (TNF-α and IL-6) ELISA
-
Coating: Coat a 96-well plate with the capture antibody for TNF-α or IL-6 overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
Western Blot Analysis
-
Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, p-JNK, p-p38, NF-κB p65, p-Smad2/3, and β-actin (loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
References
Ophiopogonin C: A Comparative Analysis with Other Steroidal Glycosides in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ophiopogonin C, a steroidal glycoside isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant interest within the scientific community for its diverse pharmacological activities. This guide provides a comparative analysis of this compound with other notable steroidal glycosides—Ophiopogonin D, Ruscogenin, and Diosgenin—focusing on their anti-cancer, anti-inflammatory, and cardioprotective properties. The objective is to offer a clear, data-driven comparison to aid researchers and drug development professionals in their evaluation of these compounds for further investigation.
Comparative Analysis of Biological Activities
This section details the comparative efficacy of this compound and other selected steroidal glycosides across key therapeutic areas. The data presented is collated from various preclinical studies and is intended to provide a quantitative and qualitative overview of their biological potential.
Anti-Cancer Activity
Steroidal glycosides have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The available data for this compound and its comparators are summarized below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MG-63 (Human Osteosarcoma) | Cytotoxicity Assay | 19.76 | [1][2] |
| SNU387 (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 15.51 | [1][2] | |
| Ophiopogonin D | HCT116 (Human Colorectal Carcinoma) | Cell Viability Assay | 20-40 (Significant inhibition) | [3] |
| Human Laryngocarcinoma Cells | Cytotoxicity Assay | Not specified (Promoted cytotoxicity) | ||
| Diosgenin | K562 (Human Myelogenous Leukemia) | Cytotoxicity Assay | 30.04 | |
| HepG2 (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 1.9 (Derivative 8) | ||
| Digitonin | MKN1, HGC27, NUGC3 (Gastric Cancer) | Proliferation Assay | 1.185 - 3.875 (24-72h) |
Table 1: Comparative cytotoxic activity of selected steroidal glycosides against various cancer cell lines.
Anti-Inflammatory Activity
| Compound | Model/Assay | Effect | IC50/Concentration | Reference |
| This compound | Radiation-Induced Pulmonary Fibrosis (in vivo) | Reduced inflammatory cell accumulation | 3 mg/kg | |
| Ophiopogonin D | PMA-induced HL-60 adhesion to ECV304 cells | Inhibition of cell adhesion | 1.38 nM | |
| DSS-induced colitis (in vivo) | Ameliorates colitis | Not specified | ||
| Ruscogenin | PMA-induced HL-60 adhesion to ECV304 cells | Inhibition of cell adhesion | 7.76 nM | |
| Zymosan A-evoked peritoneal leukocyte migration (in vivo) | Suppression of leukocyte migration | Dose-dependent | ||
| Diosgenin | IL-1β-induced NO and PGE2 production in human OA chondrocytes | Inhibition of NO and PGE2 production | Not specified |
Table 2: Comparative anti-inflammatory activity of selected steroidal glycosides.
Cardioprotective Effects
Several steroidal glycosides have shown promise in protecting cardiac cells from various insults, a critical area of research given the prevalence of cardiovascular diseases.
| Compound | Model | Protective Effect | Key Findings | Reference |
| Ophiopogonin D | Doxorubicin-induced injury in H9c2 cells | Attenuates cardiomyocyte injury | Suppresses endoplasmic reticulum stress and reduces ROS accumulation. | |
| Doxorubicin-induced autophagic cell death in H9c2 cells | Relieves mitochondrial damage | Reduces generation of ROS and inhibits autophagic activity. | ||
| Ruscogenin | Oxygen-glucose deprivation (OGD)-injured H9c2 cardiomyocytes | Protects against cell injury | Inhibits calcium overload and ferroptosis. | |
| Diosgenin | Doxorubicin-induced cardiotoxicity (in vivo) | Improves cardiac function | Possesses antioxidant and anti-apoptotic activities. | |
| Hypoxia-reoxygenation injury in H9c2 cells | Prevents cell death and increases cell viability | Upregulates pro-survival molecules (Bcl-2, HO-1) and downregulates pro-death molecules (Bax). |
Table 3: Comparative cardioprotective effects of selected steroidal glycosides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the steroidal glycoside. Administer the compounds orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of these steroidal glycosides are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Ophiopogonin D and Ruscogenin have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by Ophiopogonin D and Ruscogenin.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is crucial in cell proliferation and survival, and its dysregulation is often implicated in cancer. Diosgenin has been identified as an inhibitor of this pathway.
References
- 1. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas | springermedizin.de [springermedizin.de]
- 3. mdpi.com [mdpi.com]
Cross-validation of Ophiopogonin C's mechanism of action in different cell lines
A Cross-Validation Guide for Researchers in Oncology and Drug Discovery
Ophiopogonin C, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of its mechanism of action, drawing on available data and cross-validating with the more extensively studied mechanisms of related ophiopogonins. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound.
Comparative Efficacy of this compound
While detailed mechanistic studies on this compound are still emerging, its cytotoxic potential has been established in human osteosarcoma (MG-63) and hepatocellular carcinoma (SNU387) cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound in these cell lines.
| Cell Line | Cancer Type | IC50 of this compound (µM) |
| MG-63 | Human Osteosarcoma | 19.76[1] |
| SNU387 | Human Hepatocellular Carcinoma | 15.51[1] |
Elucidating the Mechanism of Action: A Comparative Approach
Direct studies detailing the signaling pathways modulated by this compound in MG-63 and SNU387 cells are limited. However, research on related compounds, Ophiopogonin B and Ophiopogonin D, in other cancer cell lines, particularly in hepatocellular carcinoma, offers valuable insights into potential mechanisms that may be shared or similar.
Potential Signaling Pathways Influenced by Ophiopogonins
Studies on Ophiopogonin B in hepatocellular carcinoma (HCC) cells have revealed its role in inhibiting tumor progression by targeting protein tyrosine phosphatase 1B (PTP1B), which in turn regulates the PI3K/AKT and AMPK signaling pathways.[2] Ophiopogonin D has been shown to exert its anti-cancer effects in non-small cell lung carcinoma by disrupting the STAT3 signaling cascade, triggered by an imbalance in the glutathione (B108866) (GSH/GSSG) ratio.[3]
The following diagram illustrates a potential signaling pathway that this compound might modulate in cancer cells, based on the known mechanisms of Ophiopogonin B in HCC.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MG-63 or SNU387) in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-AMPK, AMPK, Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the indicated times.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
The following diagram outlines the general workflow for investigating the anti-cancer effects of this compound.
Conclusion and Future Directions
This compound demonstrates clear cytotoxic activity against human osteosarcoma and hepatocellular carcinoma cell lines. While its precise molecular mechanisms in these cells require further investigation, the well-documented pathways of related ophiopogonins provide a strong foundation for future research. Cross-validation of the effects of this compound on key signaling pathways, such as PI3K/AKT, AMPK, and STAT3, in MG-63 and SNU387 cells will be crucial in fully elucidating its therapeutic potential as an anti-cancer agent. The experimental protocols provided herein offer a standardized approach for researchers to contribute to this growing body of knowledge.
References
- 1. Ophiopogonin B induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Ophiopogonin C from Diverse Geographical Provenances
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Ophiopogonin C, a steroidal saponin (B1150181) isolated from the tuberous roots of Ophiopogon japonicus. The quality and chemical composition of this traditional medicinal herb, known as Maidong, can vary significantly based on its geographical origin, impacting its therapeutic efficacy. This document focuses on comparing this compound from the two main producing regions in China: Sichuan province (Chuan-maidong, CMD) and Zhejiang province (Zhe-maidong, ZMD).
Quantitative Comparison of this compound and Related Saponins (B1172615)
While studies have shown that the content of many chemical constituents in Ophiopogon japonicus varies significantly between different geographical sources, research indicates that the concentration of this compound (also referred to as ophiopojaponin C) does not show a statistically significant difference between samples from Sichuan and Zhejiang provinces. However, to provide a broader context of the chemical variations, the table below includes data on other related steroidal saponins that do exhibit notable differences in content.
| Compound | Geographical Source | Mean Content (μg/g) | Key Findings |
| This compound | Sichuan (CMD) vs. Zhejiang (ZMD) | - | No significant difference observed between the two major sources. |
| Ophiopogonin D | Sichuan (CMD) | Higher Content | The concentration of Ophiopogonin D is notably higher in samples from Sichuan. In contrast, it is often not detected in samples from Zhejiang. |
| Zhejiang (ZMD) | Not Detected/Very Low | ||
| Ophiopogonin D' | Sichuan (CMD) | Higher Content | Similar to Ophiopogonin D, Ophiopogonin D' is more abundant in the Sichuan variety. |
| Zhejiang (ZMD) | Lower Content |
Experimental Protocols
The following are detailed methodologies for the extraction and quantification of this compound and other saponins from Ophiopogon japonicus.
Pressurized Liquid Extraction (PLE)
This method is efficient for the extraction of saponins from the plant material.
-
Sample Preparation: The tuberous roots of Ophiopogon japonicus are dried, pulverized into a fine powder, and passed through a 60-mesh sieve.
-
Extraction Solvent: 80% aqueous methanol (B129727) solution.
-
Extraction Procedure:
-
A 0.5 g sample of the powdered plant material is mixed with an appropriate amount of diatomaceous earth.
-
The mixture is packed into a stainless steel extraction cell.
-
The extraction is performed using a pressurized liquid extraction system with the following parameters:
-
Temperature: 100°C
-
Static extraction time: 10 minutes
-
Pressure: 1500 psi
-
Flush volume: 60% of the cell volume
-
Number of extraction cycles: 2
-
-
The collected extract is then concentrated under reduced pressure and dissolved in methanol for subsequent analysis.
-
Ultra-Fast Liquid Chromatography coupled with Triple Quadrupole-Linear Ion Trap Mass Spectrometry (UFLC-QTRAP-MS/MS)
This is a highly sensitive and selective method for the simultaneous determination of multiple components.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., Synergi™ Hydro-RP100Å, 100 mm × 2.0 mm, 2.5 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI), operated in both positive and negative ion modes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each target analyte (e.g., this compound, Ophiopogonin D).
-
High-Performance Liquid Chromatography with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD)
This method is robust for the quantification of compounds with and without a UV chromophore.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
DAD: Set at a wavelength suitable for homoisoflavonoids that are often co-analyzed (e.g., 296 nm).
-
ELSD: Optimized for saponin detection, with parameters such as drift tube temperature and nebulizing gas flow rate adjusted for optimal sensitivity.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative analysis of this compound from different geographical sources.
Signaling Pathway: this compound and the TGF-β1 Pathway in Pulmonary Fibrosis
Recent studies have indicated that this compound can ameliorate radiation-induced pulmonary fibrosis by modulating the Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway. TGF-β1 is a key cytokine that promotes fibrosis. This compound has been shown to reduce the levels of this pro-fibrotic cytokine.[1] The diagram below illustrates this inhibitory effect.
References
A Head-to-Head Comparison: Ophiopogonin D and the Kinase Inhibitor Dasatinib in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly in oncology and inflammatory diseases, natural compounds are a valuable source of bioactive molecules. Ophiopogonin D (OP-D), a steroidal glycoside from the tuber of Ophiopogon japonicus, has garnered attention for its anti-tumor and anti-inflammatory properties. These effects are largely attributed to its modulation of key cellular signaling pathways. To provide a clear perspective on its cellular efficacy, this guide presents a head-to-head comparison of Ophiopogonin D with Dasatinib, a well-characterized, potent, and clinically approved multi-kinase inhibitor known to target several of the same pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for Dasatinib's inhibitory activity and the effective concentrations of Ophiopogonin D used in cellular assays.
Table 1: Inhibitory Activity of Dasatinib against Key Kinases
| Kinase Target | IC50 Value (in vitro assay) | Reference(s) |
| Src | 0.8 nM | [1][2] |
| Bcr-Abl | <1 nM | [1] |
| c-Kit | 79 nM | [1][2] |
| Lck | Subnanomolar range | |
| Fyn | Subnanomolar range | |
| Yes | Subnanomolar range |
Table 2: Effective Cellular Concentrations of Ophiopogonin D
| Cellular Effect | Cell Line | Effective Concentration | Reference(s) |
| Suppression of ITGB1/FAK/Src/AKT/β-catenin/MMP-9 signaling | MDA-MB-231 (Breast Cancer) | 2.5, 5, 10 µM | |
| Inhibition of PI3K/AKT and NF-κB pathways | Human Lung Cancer Cells | Not specified | |
| Suppression of AKT phosphorylation | Colon Cancer Cells | 20-40 µM | |
| Inhibition of STAT3 signaling | Non-Small Cell Lung Carcinoma | Not specified |
Signaling Pathway Visualization
The following diagram illustrates the simplified Src and PI3K/Akt signaling pathways, highlighting the points of intervention for both Dasatinib and Ophiopogonin D.
Experimental Workflow
The diagram below outlines a typical workflow for comparing the effects of Ophiopogonin D and a known kinase inhibitor like Dasatinib on a specific signaling pathway in a cellular context.
References
Ophiopogonin C Demonstrates Therapeutic Efficacy in Preclinical Model of Pulmonary Fibrosis
A comparative analysis of Ophiopogonin C (OP-C) in a secondary animal model of radiation-induced pulmonary fibrosis has demonstrated its therapeutic potential, with efficacy comparable to the standard corticosteroid, dexamethasone (B1670325). The study highlights OP-C's ability to mitigate inflammation and fibrosis through the modulation of key signaling pathways.
This compound, a steroidal glycoside isolated from the tuber of Ophiopogon japonicus, has shown significant promise in ameliorating radiation-induced pulmonary fibrosis in a C57BL/6 mouse model. When compared with dexamethasone, a commonly used anti-inflammatory steroid, OP-C exhibited similar protective effects against lung injury, suggesting its potential as a therapeutic alternative with a potentially favorable safety profile.[1]
Comparative Efficacy of this compound and Dexamethasone
In a preclinical study, the efficacy of this compound was evaluated against dexamethasone in mice with radiation-induced pulmonary fibrosis. The key findings are summarized below, showcasing OP-C's ability to reduce mortality, inflammation, and fibrotic markers.
| Parameter | Radiation Only | This compound Treated | Dexamethasone Treated |
| Mortality Rate | 66.7% | 53.3% | 46.7% |
| Inflammation Score | 9.58 ± 0.58 | 7.17 ± 0.52 | 7.42 ± 0.38 |
| Serum TGF-β1 (ng/ml) | 2.15 ± 0.13 | 1.76 ± 0.13 | Not Reported |
| Lung SOD Activity (U/ml) | 25.57 ± 3.48 | 39.98 ± 3.38 | 40.17 ± 3.78 |
| Lung Hydroxyproline (B1673980) (µg/ml) | 1.29 ± 0.1 | 0.98 ± 0.14 | 0.91 ± 0.13 |
Data sourced from a study on radiation-induced pulmonary fibrosis in C57BL/6 mice.[1]
Mechanism of Action: Insights into Signaling Pathways
This compound and its related compounds, such as Ophiopogonin D (OP-D), exert their anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways. Research indicates that these compounds can inhibit the NF-κB and STAT3 signaling cascades, which are crucial regulators of inflammatory responses.[2][3][4] Additionally, OP-C has been shown to downregulate the pro-fibrotic cytokine TGF-β1 and increase the activity of the antioxidant enzyme, superoxide (B77818) dismutase (SOD).
Experimental Protocols
The validation of this compound's therapeutic effects involved a series of well-defined experimental protocols.
Animal Model and Treatment
A secondary animal model of pulmonary fibrosis was established in C57BL/6 mice via a single dose of 12-Gy whole thoracic radiation. Following irradiation, mice were randomly assigned to different treatment groups. This compound was administered daily by gavage for four weeks.
Enzyme-Linked Immunosorbent Assay (ELISA) for TGF-β1
Serum levels of TGF-β1 were quantified using a commercial ELISA kit. The general procedure involves the following steps:
-
Sample Preparation: Blood samples were collected, and serum was separated by centrifugation.
-
Assay Procedure: The assay was performed according to the manufacturer's instructions. This typically involves adding standards and samples to a microplate pre-coated with an anti-TGF-β1 antibody, followed by the addition of a biotin-conjugated anti-TGF-β1 antibody and a streptavidin-HRP conjugate.
-
Detection: A substrate solution is added, and the color development is measured spectrophotometrically. The concentration of TGF-β1 is then determined by comparing the sample absorbance to a standard curve.
Superoxide Dismutase (SOD) Activity Assay
SOD activity in lung tissue homogenates was measured using a colorimetric assay kit. The principle of this assay is based on the inhibition of the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) oxidase.
-
Tissue Preparation: Lung tissues were homogenized in an appropriate buffer on ice.
-
Assay Reaction: The homogenate is mixed with a substrate and xanthine oxidase in a microplate.
-
Measurement: The absorbance is read at a specific wavelength, and the SOD activity is calculated based on the degree of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan (B1609692) dye formation by 50%.
Hydroxyproline Assay for Collagen Content
The severity of fibrosis was assessed by measuring the hydroxyproline content in lung tissue, which is a major component of collagen.
-
Tissue Hydrolysis: Lung tissue samples were hydrolyzed in concentrated HCl at a high temperature to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.
-
Colorimetric Reaction: The oxidized hydroxyproline reacts with Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) to produce a colored product.
-
Quantification: The absorbance of the colored solution is measured at 560 nm, and the hydroxyproline concentration is determined from a standard curve.
Conclusion
The findings from this secondary animal model provide compelling evidence for the therapeutic potential of this compound in treating radiation-induced pulmonary fibrosis. Its ability to modulate key inflammatory and fibrotic pathways, with an efficacy comparable to dexamethasone, positions it as a strong candidate for further investigation and development as a novel anti-fibrotic agent. The detailed experimental protocols provide a solid foundation for researchers to replicate and build upon these findings.
References
- 1. Frontiers | The Effect of this compound in Ameliorating Radiation-Induced Pulmonary Fibrosis in C57BL/6 Mice: An Update Study [frontiersin.org]
- 2. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]
- 4. Ophiopogonin D ameliorates non‑alcoholic fatty liver disease in high‑fat diet‑induced obese mice by improving lipid metabolism, oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ophiopogonin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Ophiopogonin C, a steroidal glycoside with cytotoxic properties, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1] Due to the limited availability of specific toxicological and environmental data for this compound, a cautious approach, adhering to general principles of hazardous chemical waste management, is imperative. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department. All chemical waste must be managed in accordance with local, state, and federal regulations. The following table summarizes key quantitative data and handling parameters based on general laboratory chemical safety guidelines.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste | If permissible for drain disposal (unlikely for this compound), pH should be between 5.5 and 10.5. However, drain disposal of hazardous chemicals is generally prohibited. | |
| Container Headspace | Leave at least 10% of the container volume as headspace to accommodate vapor expansion. | |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated at or near the point of generation. | |
| Storage Time Limit in SAA | Waste containers may be stored in an SAA for up to one year from the date of the first addition, provided the accumulation limits are not exceeded. |
Experimental Protocols for Waste Handling
While specific experimental protocols for this compound disposal are not available, the following general procedures for handling chemical waste in a laboratory setting are mandatory.
Waste Segregation and Collection:
-
Designate a Waste Stream: Establish a dedicated, properly labeled hazardous waste container for this compound and materials contaminated with it (e.g., gloves, pipette tips, empty vials).
-
Chemical Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used in its preparation. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of the first addition of waste.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Accidental Spill Cleanup:
In the event of a spill, the following protocol should be followed:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: Absorb the spill with an inert material, such as vermiculite (B1170534) or sand.
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Pathway for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Key Takeaways for Safe Disposal
Given the cytotoxic nature of this compound and the absence of comprehensive environmental impact data, it is crucial to handle it as a hazardous chemical.[1] Under no circumstances should this compound waste be disposed of down the drain or in regular trash. The recommended disposal method, as suggested for the related compound Ophiopogonanone C, is through a licensed chemical destruction plant, likely involving controlled incineration.[2] Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations. By following these guidelines, laboratory professionals can minimize risks to themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ophiopogonin C
For researchers, scientists, and drug development professionals working with Ophiopogonin C, a steroidal glycoside with noted cytotoxic properties, ensuring personal and environmental safety is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Immediate Safety and Handling Protocols
This compound is a potent compound with undefined comprehensive toxicological data. Therefore, it must be handled with the utmost care, assuming high potency and toxicity. Engineering controls are the primary line of defense, with Personal Protective Equipment (PPE) serving as a critical final barrier.
Engineering Controls and Personal Protective Equipment (PPE)
All handling of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure. The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with powder-free nitrile gloves. | Prevents dermal exposure. The outer glove should be changed immediately upon contamination. |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher filtering facepiece respirator. | Prevents inhalation of hazardous particles when handling powders. |
Note on Glove Selection: While specific chemical resistance data for this compound is not available, nitrile gloves generally offer good resistance to a variety of chemicals. However, for prolonged or high-concentration work, consulting a glove compatibility chart or the manufacturer's recommendations for steroidal or glycosidic compounds is advised.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, procedural workflow is crucial for minimizing exposure risk. The following diagram and steps outline a safe handling process for weighing and preparing solutions of this compound.
-
Preparation : Before handling the compound, don all required PPE as specified in the table above. Prepare the workspace within the fume hood by lining it with absorbent, plastic-backed paper.
-
Weighing : Carefully weigh the required amount of this compound powder using an analytical balance inside the fume hood. Use anti-static weigh paper to minimize dust generation.
-
Solution Preparation : Add the solvent to the vessel containing the weighed this compound within the fume hood. Ensure the container is capped and properly labeled.
-
Decontamination : After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable deactivating agent, such as a solution of sodium hypochlorite (B82951) followed by a rinse with water and then a neutralizer like sodium thiosulfate, is recommended.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, weigh paper, and absorbent liners, in a designated cytotoxic waste container.[1][2][3]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, and dispose of it in the cytotoxic waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after completing the procedure.
Disposal Plan for this compound Waste
Due to its cytotoxic nature, all waste generated from handling this compound must be treated as hazardous cytotoxic waste.[1][2]
Waste Segregation and Disposal
| Waste Type | Disposal Container | Final Disposal Method |
| Solid Waste (Contaminated PPE, weigh paper, etc.) | Labeled, leak-proof, puncture-resistant cytotoxic waste container (purple). | High-temperature incineration by a certified hazardous waste disposal service. |
| Liquid Waste (Unused solutions, contaminated solvents) | Labeled, sealed, and chemically compatible waste container. | Collection and disposal by a certified hazardous waste disposal service. |
| Sharps (Contaminated needles, etc.) | Labeled, puncture-proof sharps container for cytotoxic waste. | High-temperature incineration. |
All cytotoxic waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste". Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.
Quantitative Data
At present, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) for this compound is not available in the public domain. Its cytotoxic activity against human tumor cell lines, with IC50 values in the micromolar range, underscores the need for stringent safety precautions.
| Parameter | Value | Source |
| IC50 (MG-63 human tumor cell line) | 19.76 µM | MedChemExpress |
| IC50 (SNU387 human tumor cell line) | 15.51 µM | MedChemExpress |
| Acute Toxicity (LD50) | No data available | ChemicalBook Safety Data Sheet |
By adhering to these guidelines, researchers can create a safe and controlled environment for handling this compound, thereby protecting themselves, their colleagues, and the wider environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
